2-Amino-2',5'-dichlorobenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-aminophenyl)-(2,5-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-8-5-6-11(15)10(7-8)13(17)9-3-1-2-4-12(9)16/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWXFZGEDFKLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561176 | |
| Record name | (2-Aminophenyl)(2,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21723-84-2 | |
| Record name | (2-Aminophenyl)(2,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Structural and Synthetic Landscape of 2-Amino-2',5'-dichlorobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure, properties, and synthetic utility of 2-Amino-2',5'-dichlorobenzophenone. It is a key intermediate in the pharmaceutical industry, most notably as a precursor in the synthesis of several benzodiazepines. This document compiles essential quantitative data, detailed experimental protocols, and a visualization of its application in a significant synthetic pathway.
Chemical Structure and Identification
This compound is an aromatic ketone with the chemical formula C₁₃H₉Cl₂NO. Its structure consists of a benzoyl group attached to an aniline ring, with chlorine atoms substituting both aromatic rings. The IUPAC name for this compound is (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone.
Molecular Structure:
The core structure features a central carbonyl group bridging two phenyl rings. One ring is substituted with an amino group at position 2 and a chlorine atom at position 5. The second phenyl ring has a chlorine atom at the 2' position.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in Table 1. This data is crucial for its identification, purification, and use in synthetic applications.
| Property | Value | Source |
| Molecular Weight | 266.12 g/mol | [1] |
| Melting Point | 87-89 °C | [2][3] |
| Appearance | Yellow to yellow-green powder | |
| Solubility | Soluble in methanol, DMF, DMSO, and ethanol.[3][4] Insoluble in water.[5] | |
| CAS Number | 2958-36-3 | [1] |
| IUPAC Name | (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone | [1] |
| Molecular Formula | C₁₃H₉Cl₂NO | [1][4] |
| Monoisotopic Mass | 265.0061193 Da | [1] |
| XLogP3 | 4.4 | [1] |
| Mass Spectrometry (m/z) | Top Peak: 230, 2nd Highest: 265, 3rd Highest: 267 |
Experimental Protocols
This compound is a critical starting material for the synthesis of various pharmaceuticals. Below are detailed methodologies for its synthesis and its conversion to a key benzodiazepine.
Synthesis of this compound via Isoxazole Reduction
This method outlines the synthesis of the title compound through the reduction of an isoxazole precursor using iron powder.
Materials:
-
Isoxazole precursor
-
Toluene
-
Iron powder
-
Hydrochloric acid
Procedure: [6]
-
In a reaction vessel, combine toluene, hydrochloric acid, the isoxazole precursor, and iron powder. The typical mass ratio of isoxazole:toluene:iron powder:hydrochloric acid is 1:2.5:0.5:1.2.
-
Slowly heat the mixture to reflux and maintain the temperature.
-
Monitor the reaction progress by sampling and testing until the reaction is complete.
-
Once the reaction is complete, separate the iron mud from the reaction mixture and perform press filtration.
-
Cool the filtrate and centrifuge to obtain the wet product of this compound.
-
Dry the product to obtain the finished this compound.
Synthesis of 2-(chloroacetamido)-5-chlorobenzophenone
This protocol describes the acylation of 2-amino-5-chlorobenzophenone, a related compound, which is a common step in the synthesis of benzodiazepine derivatives. The principles are directly applicable to this compound.
Conventional Method: [7]
-
In a flask, dissolve 1 mole of 2-amino-5-chlorobenzophenone in toluene.
-
Add 2 moles of chloroacetyl chloride to the solution.
-
Reflux the mixture for 2.5 hours to expel the hydrogen chloride gas formed.
-
Cool the solution.
-
Wash the solution with ice-cold dilute aqueous ammonia.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Filter the solution and concentrate it in vacuo.
-
Recrystallize the crude residue from alcohol to obtain 2-(chloroacetamido)-5-chlorobenzophenone.
Microwave Irradiation Method: [7]
-
In a microwave-safe vessel, dissolve 2-amino-5-chlorobenzophenone (0.464 g, 2 mmol) and chloroacetyl chloride (0.318 ml, 4 mmol) in toluene (20.0 ml).
-
Irradiate the mixture in a microwave oven at 360 W for 1 minute.
-
Cool the solution.
-
Wash with ice-cold dilute aqueous ammonia solution.
-
Dry with anhydrous sodium sulfate.
-
Filter and concentrate in vacuo.
-
Recrystallize the crude residue from alcohol to yield 2-(chloroacetamido)-5-chlorobenzophenone.
Application in Drug Synthesis: The Pathway to Lorazepam
This compound is a cornerstone in the synthesis of lorazepam, a widely used benzodiazepine. The following diagram illustrates the synthetic workflow from this precursor to the final active pharmaceutical ingredient.
Caption: Synthetic pathway of Lorazepam from this compound.
This multi-step synthesis highlights the versatility of this compound as a scaffold for building complex heterocyclic structures. The initial reaction with hydroxylamine to form the oxime is a key step, followed by cyclization and subsequent functional group manipulations to arrive at the final lorazepam molecule.[1]
References
- 1. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 2. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]
- 3. Bacterio-plankton transformation of diazepam and 2-amino-5-chlorobenzophenone in river waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-2',5-dichlorobenzophenone CAS#: 2958-36-3 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN110776473A - Process for the preparation of lorazepam - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Amino-2',5'-dichlorobenzophenone (CAS: 2958-36-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-2',5'-dichlorobenzophenone, a key chemical intermediate in the synthesis of several pharmaceuticals. This document consolidates its chemical and physical properties, safety and handling information, detailed experimental protocols for its synthesis and its application in drug development, and a visualization of its role in the synthesis of active pharmaceutical ingredients and their subsequent biological interactions.
Chemical and Physical Properties
This compound is a yellow to yellow-green crystalline powder.[1] Its chemical structure and key identifiers are presented below.
Chemical Structure:
Table 1: Physicochemical and Spectral Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone | [2] |
| CAS Number | 2958-36-3 | [1] |
| Molecular Formula | C₁₃H₉Cl₂NO | [1] |
| Molecular Weight | 266.12 g/mol | [1] |
| Appearance | Yellow to yellow-green powder | [1] |
| Melting Point | 87-89 °C | [1] |
| Boiling Point | 453.6 ± 40.0 °C (Predicted) | [3] |
| Solubility | Insoluble in water. Soluble in methanol, DMF (30 mg/ml), and DMSO (30 mg/ml). | [1][4] |
| pKa (Predicted) | -0.97 ± 0.10 | [1] |
| LogP (Predicted) | 4.4 | [2] |
| EINECS Number | 220-985-2 | [1] |
| InChI Key | KWZYIAJRFJVQDO-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)Cl | [2] |
| UV max (Ethanol) | 257, 296 nm | [4] |
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[1] It is an irritant to the skin, eyes, and respiratory system.[1]
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Irritant | H315: Causes skin irritation |
| Eye Irritant | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]
Role in Drug Development
The primary application of this compound is as a crucial intermediate in the synthesis of several benzodiazepine drugs.[4] These drugs are a class of psychoactive compounds that act on the central nervous system and are widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.
Notably, it is a direct precursor to Lorazepam , a widely prescribed anti-anxiety medication.[4] It is also used in the synthesis of other benzodiazepines such as diclazepam, prazepam, and delorazepam.[4]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 2-amino-5-chlorobenzophenones is through the reduction of a 3-phenyl-benzo-isoxazole intermediate.[5][6] This method, known as the Bechamp reduction, utilizes iron powder in the presence of an acid.[5]
Reaction Scheme:
5-chloro-3-(2-chlorophenyl)benzo[c]isoxazole → this compound
Materials:
-
5-chloro-3-(2-chlorophenyl)benzo[c]isoxazole
-
Toluene
-
Iron powder
-
Hydrochloric acid
-
Water
-
Reaction kettle with heating and stirring capabilities
-
Filtration apparatus
-
Centrifuge
-
Drying oven
Procedure:
-
Charging the Reactor: In a reaction kettle, charge toluene, hydrochloric acid, 5-chloro-3-(2-chlorophenyl)benzo[c]isoxazole, and iron powder in a mass ratio of approximately 2.5 : 1.2 : 1 : 0.5 (toluene : hydrochloric acid : isoxazole : iron powder).[6]
-
Reaction: Slowly heat the mixture to reflux (approximately 110°C) with continuous stirring.[6] Maintain the temperature and monitor the reaction progress by sampling and analysis until the starting material is consumed (approximately 2.75 hours).[6]
-
Work-up: Once the reaction is complete, stop stirring and allow the mixture to stand for 15 minutes to let the iron sludge settle.[6]
-
Filtration: Separate the iron sludge from the liquid phase via press filtration.[6]
-
Crystallization and Isolation: Cool the filtrate, which will cause the this compound to crystallize.[6] Isolate the wet product by centrifugation.[6]
-
Drying: Dry the product in an oven to obtain the final this compound.[6]
Synthesis of a Lorazepam Intermediate from this compound
This protocol outlines the initial acylation step in the synthesis of a key intermediate for Lorazepam.
Reaction Scheme:
This compound + Chloroacetyl chloride → 2-Chloroacetylamino-2',5'-dichlorobenzophenone
Materials:
-
This compound
-
Chloroacetyl chloride
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Dissolution: Dissolve this compound in an appropriate organic solvent in the reaction vessel. A suggested mass-to-volume ratio is 1:8 g/ml.
-
Acylation: Cool the solution to a temperature between 0-30°C.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride to the reaction mixture. The molar ratio of this compound to chloroacetyl chloride should be between 1:1.05 and 1:1.5.
-
Reaction Time: Stir the reaction mixture for 0.5-2 hours.
-
Work-up and Isolation: Upon completion of the reaction, the product, 2-chloroacetylamino-2',5'-dichlorobenzophenone, can be isolated and purified using standard organic chemistry techniques such as extraction, washing, and recrystallization.
Visualizations
Synthetic Pathway and Biological Mechanism of Action
The following diagram illustrates the synthetic pathway from this compound to the active pharmaceutical ingredient, Lorazepam, and its subsequent mechanism of action on the GABA-A receptor.
Caption: Synthesis of Lorazepam and its potentiation of GABA-A receptor activity.
Experimental Workflow for Synthesis
The following diagram outlines a typical laboratory workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. OEM 2-Amino-2′, 5-dichlorobenzophenone Manufacturer and Supplier | Jingye [jingyepharma.com]
- 2. 2-Amino-2',5-dichlorobenzophenone | C13H9Cl2NO | CID 18069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 21723-84-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. DD278473A3 - PROCESS FOR THE PREPARATION OF 2-AMINO-5-CHLORO-BENZOPHENONES - Google Patents [patents.google.com]
- 6. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder - Google Patents [patents.google.com]
Key chemical properties of 2-Amino-2',5'-dichlorobenzophenone.
An In-depth Technical Guide to the Core Chemical Properties of 2-Amino-2',5'-dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key chemical intermediate, primarily recognized for its role as a precursor in the synthesis of several benzodiazepine drugs, including lorazepam, triazolam, and diclazepam.[1] Its chemical properties, reactivity, and purity are critical factors that influence the yield and quality of these pharmaceutically important compounds. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and a visualized synthetic pathway to a key benzodiazepine intermediate.
Chemical Identity and Physical Properties
This compound typically presents as a yellow to yellow-green crystalline powder under standard conditions.[2] Its fundamental identifiers and physical characteristics are summarized below.
Table 1: Identifiers and Names
| Attribute | Value |
| IUPAC Name | (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone[3][4] |
| CAS Number | 2958-36-3[2][5] |
| Molecular Formula | C₁₃H₉Cl₂NO[2][5] |
| Molecular Weight | 266.12 g/mol [2][5] |
| InChI Key | KWZYIAJRFJVQDO-UHFFFAOYSA-N[3] |
| Synonyms | 2-Amino-5-chloro-2'-chlorobenzophenone, Lorazepam Impurity A[2][6] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Appearance | Yellow to yellow-green powder | [2] |
| Melting Point | 87-89 °C | |
| Boiling Point | 453.6 ± 40.0 °C | (Predicted)[6] |
| Solubility | Methanol: SolubleDMF: 30 mg/mLDMSO: 30 mg/mL, 175 mg/mL (with ultrasonication)[7]Ethanol: 30 mg/mLWater: Insoluble[6] | |
| pKa | -0.97 ± 0.10 | (Predicted)[6] |
| LogP | 4.4 | (Computed by XLogP3)[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quality control of this compound.
Table 3: Spectroscopic Properties
| Technique | Data |
| UV-Vis | λmax: 257, 296 nm |
| Mass Spectrometry | Top Peaks (m/z): 230, 265, 139[3] |
| FTIR | Spectra available, often obtained via KBr pellet technique[4] |
| Raman | Spectra available, often obtained via FT-Raman technique[4] |
| ¹³C NMR | Spectra available for structural confirmation[8] |
Experimental Protocols
This section details the methodologies for determining key properties and for a significant synthetic application of the title compound.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity.
-
Methodology: A common method for determining the melting point of this compound and its derivatives involves using a programmable melting point apparatus.
-
Protocol:
-
A small, dry sample of the crystalline powder is packed into a capillary tube.
-
The tube is placed in a microprocessor-based melting point apparatus, such as a Veego-programmable model.[9]
-
The temperature is gradually increased, and the range from the appearance of the first liquid drop to the complete melting of the material is recorded as the melting point.[9] The reported range for this compound is 87-89 °C.
-
Solubility Determination in DMSO
Understanding solubility is essential for preparing solutions for reactions or analysis.
-
Methodology: The solubility of this compound in dimethyl sulfoxide (DMSO) has been determined to be significantly enhanced with mechanical assistance.
-
Protocol:
-
To a known volume of new, anhydrous DMSO, add a weighed amount of this compound.
-
The mixture is subjected to ultrasonication to facilitate dissolution.
-
This method can achieve a concentration as high as 175 mg/mL.[7] It is noted that hygroscopic (water-absorbing) DMSO can negatively impact the solubility.[7]
-
Synthetic Protocol: Preparation of a Lorazepam Intermediate
This compound is a key starting material for the synthesis of lorazepam. A crucial step is the formation of the N-oxide intermediate, 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide. The following workflow outlines a modern synthetic route.[3]
-
Step 1: Acylation
-
Reaction: this compound is reacted with chloroacetyl chloride in an acylation reaction.
-
Protocol: The molar ratio of the aminobenzophenone to chloroacetyl chloride is typically 1:1.05 to 1.5. The reaction is conducted in an organic solvent such as dichloromethane or ethyl acetate. This step yields 2-chloroacetamido-2',5'-dichlorobenzophenone.[3]
-
-
Step 2: Cyclization
-
Reaction: The product from Step 1, 2-chloroacetamido-2',5'-dichlorobenzophenone, undergoes a cyclization reaction with urotropine (hexamine) and ammonium acetate.
-
Protocol: This reaction forms the seven-membered diazepine ring, yielding 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one.[3]
-
-
Step 3: Oxidation
-
Reaction: The benzodiazepine-2-one from Step 2 is oxidized to form the N-oxide.
-
Protocol: The oxidation is carried out using hydrogen peroxide to produce the final lorazepam intermediate, 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide.[3]
-
Visualization of Synthetic Pathway
The synthesis of the lorazepam intermediate from this compound is a well-defined process that can be visualized to illustrate the chemical transformations.
Caption: Synthetic workflow for a key lorazepam intermediate.
Conclusion
This compound is a compound of significant interest in pharmaceutical synthesis. A thorough understanding of its chemical and physical properties, substantiated by reliable experimental protocols, is paramount for its effective use. The spectroscopic data provide the necessary tools for identity and purity confirmation, while the detailed synthetic pathways illustrate its practical application in the creation of complex drug molecules. This guide serves as a foundational technical resource for professionals engaged in the research and development of benzodiazepines and related compounds.
References
- 1. One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation on New Route of Synthesis of Some Triazolobenzodiazepines - ProQuest [proquest.com]
- 3. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]
- 4. 2-Amino-2',5-dichlorobenzophenone | C13H9Cl2NO | CID 18069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-2',5-dichlorobenzophenone, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-Amino-2',5-dichlorobenzophenone Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. spectrabase.com [spectrabase.com]
- 9. arabjchem.org [arabjchem.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2',5'-dichlorobenzophenone is a chlorinated aromatic ketone that has carved a significant niche in both synthetic medicinal chemistry and analytical sciences. Its unique structural features, possessing both a nucleophilic amino group and a reactive ketone functionality, make it a valuable starting material and intermediate for the synthesis of a variety of heterocyclic compounds. This technical guide provides an in-depth exploration of the primary research applications of this compound, with a focus on its role in the synthesis of psychoactive drugs and its utility in analytical methodologies.
Core Application: Synthesis of Benzodiazepines
The most prominent application of this compound in research is its role as a key precursor in the synthesis of several benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, hypnotic, and anticonvulsant properties.[1] Its di-chlorinated structure is integral to the final structure and pharmacological activity of the resulting drugs.
Benzodiazepines Synthesized from this compound:
-
Lorazepam: A widely prescribed anxiolytic and sedative.[1]
-
Diclazepam: A benzodiazepine with anxiolytic and muscle relaxant properties.[1]
-
Delorazepam: Another member of the benzodiazepine class with similar pharmacological effects.[1]
-
Triazolam: A short-acting benzodiazepine primarily used to treat severe insomnia.[2]
The general synthetic strategy involves the reaction of the amino group and the ketone of the benzophenone core to form the characteristic seven-membered diazepine ring.
Quantitative Data on Benzodiazepine Synthesis
The following table summarizes the reported yield for a key intermediate step in the synthesis of a lorazepam precursor starting from this compound.
| Product | Starting Material | Reagents | Solvent | Yield | Reference |
| 2-Chloroacetylamino-2',5'-dichlorobenzophenone | This compound | Chloroacetyl chloride, Anhydrous potassium carbonate | Ethyl acetate | 96.21% | [3] |
Experimental Protocols
Synthesis of a Lorazepam Intermediate: 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide
This protocol outlines a three-step synthesis of a key intermediate in the production of lorazepam, starting from this compound.[3]
Step 1: Synthesis of 2-Chloroacetylamino-2',5'-dichlorobenzophenone
-
To a 3L three-necked flask, add 150g of this compound, 124.6g of anhydrous potassium carbonate, and 1200ml of ethyl acetate.
-
Cool the mixture to approximately 10°C using an ice water bath.
-
Slowly add 82.8g of chloroacetyl chloride dropwise, maintaining the temperature between 10-20°C.
-
After the addition is complete, stir the reaction mixture at 10 ± 5°C for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, add 1000ml of water to the flask and stir for 30 minutes.
-
Filter the mixture by suction and air-dry the collected solid at 80°C for 4 hours to obtain 2-chloroacetylamino-2',5'-dichlorobenzophenone as a pale yellow solid.
Step 2: Synthesis of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one
Detailed experimental parameters for this step, including reactant quantities and reaction conditions, are proprietary to the cited patent but involve the reaction of the product from Step 1 with urotropine and ammonium acetate.[3]
Step 3: Synthesis of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide
This step involves the oxidation of the product from Step 2 using hydrogen peroxide to yield the final intermediate.[3]
Visualizing the Synthetic Pathway
The following diagram illustrates the experimental workflow for the synthesis of the lorazepam intermediate.
Caption: Synthetic pathway for a lorazepam intermediate.
Applications in Analytical Chemistry
Beyond its role in synthesis, this compound also finds applications in analytical chemistry, primarily as a reagent or reference standard.
Spectrophotometric Determination of Hexavalent Chromium
Research has explored the use of this compound as a spectrophotometric reagent for the determination of hexavalent chromium [Cr(VI)] in environmental samples. While the established standard method relies on 1,5-diphenylcarbazide, the potential use of novel reagents is an area of ongoing investigation. The principle of such a method would likely involve the formation of a colored complex between Cr(VI) and this compound, with the absorbance of the complex being proportional to the concentration of Cr(VI).
A detailed, validated protocol for the use of this compound as the primary reagent for Cr(VI) analysis is not yet widely established in the literature.
Electroanalytical Studies of Benzodiazepines
In the field of electrochemistry, this compound is utilized in the study of the electroanalytical behavior of benzodiazepines, such as mexazolam. The electroactive nature of the azomethine group present in many benzodiazepines allows for their determination using techniques like voltammetry. This compound can serve as a reference standard or a starting material for the synthesis of electroactive derivatives for these studies.
Specific methodologies often involve the development of modified electrodes to enhance the sensitivity and selectivity of the determination.
Conclusion
This compound is a compound of significant interest to researchers in both the pharmaceutical and analytical fields. Its primary and most well-documented use is as a crucial building block in the synthesis of a range of benzodiazepine drugs. The detailed synthetic protocols and the potential for optimization of these reactions continue to be of interest to drug development professionals. Furthermore, its application as a reagent in analytical methods, although less established, presents opportunities for the development of novel analytical techniques. This guide has provided a comprehensive overview of the core research uses of this versatile molecule, offering valuable insights for scientists working at the interface of chemistry, medicine, and environmental analysis.
References
- 1. 2-Amino-2',5-dichlorobenzophenone | 2958-36-3 | Benchchem [benchchem.com]
- 2. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]
The Biological Landscape of 2-Amino-2',5'-dichlorobenzophenone and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2',5'-dichlorobenzophenone is a synthetic compound that primarily serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably certain benzodiazepines. While data on the intrinsic biological activity of this compound itself is limited in publicly available scientific literature, the structural motif of substituted 2-aminobenzophenones has been extensively explored, leading to the discovery of derivatives with a range of pharmacological properties. This technical guide provides an in-depth overview of the documented biological activities of derivatives of the closely related 2-aminobenzophenone core, with a focus on anticonvulsant, skeletal muscle relaxant, and antimicrobial activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
Benzophenones are a class of aromatic ketones that have garnered significant attention in medicinal chemistry due to their versatile biological activities. The introduction of an amino group at the 2-position and various substituents on the phenyl rings can profoundly influence their pharmacological profile. This compound, with its distinct substitution pattern, is a key precursor in the synthesis of several pharmaceuticals.[1][2] This guide will delve into the known biological activities of molecules derived from the 2-aminobenzophenone scaffold, providing a comprehensive resource for researchers in drug discovery and development.
Synthetic Pathways
The primary utility of this compound is as a starting material for the synthesis of more complex molecules. A notable example is its use in the synthesis of the benzodiazepine, lorazepam.[1] The general synthetic approach often involves the reaction of the amino group or the ketone moiety to build more elaborate heterocyclic systems.
Caption: General synthetic scheme for benzodiazepine synthesis.
Biological Activities of 2-Aminobenzophenone Derivatives
Anticonvulsant Activity
Derivatives of 2-aminobenzophenones have been investigated for their potential as anticonvulsant agents. The following table summarizes the anticonvulsant activity of novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives.
Table 1: Anticonvulsant Activity of 2-Amino-1,3,4-thiadiazole Derivatives [3]
| Compound | R Group | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| 4a | H | >100 | >100 |
| 4b | Me | >100 | 95.52 |
| 4c | Et | 20.11 | 35.33 |
| Diazepam | - | 1.62 | 1.66 |
MES: Maximal Electroshock Test; scPTZ: Subcutaneous Pentylenetetrazole Test. ED₅₀: Median Effective Dose.
Skeletal Muscle Relaxant Activity
A series of novel 2-amino-5-chlorobenzophenone derivatives have been synthesized and evaluated for their skeletal muscle relaxant properties.[4] While specific quantitative data such as ED₅₀ values were not provided in the reviewed literature, the studies indicated that these compounds exhibit significant activity.
Antimicrobial Activity
The antimicrobial potential of benzophenone derivatives has also been explored. A study on 2-Amino-5-nitrobenzophenone derivatives demonstrated their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anticonvulsant Activity Evaluation
The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Caption: Workflow for the Maximal Electroshock (MES) test.
Protocol:
-
Animals: Male albino mice weighing 20-25 g are used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
Seizure Induction: After a specified pretreatment time (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The dose of the compound required to protect 50% of the animals from the tonic extensor component of the seizure (ED₅₀) is calculated using probit analysis.[3]
The scPTZ test is a model for identifying drugs effective against myoclonic and absence seizures.
Protocol:
-
Animals: Male albino mice weighing 20-25 g are used.
-
Compound Administration: Test compounds are administered i.p. at various doses.
-
Chemoconvulsant Administration: After the appropriate pretreatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: The animals are observed for the onset of clonic seizures for a period of 30 minutes.
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.[3]
Skeletal Muscle Relaxant Activity Evaluation
The Rotarod test is used to assess motor coordination and the muscle relaxant effects of drugs.
Caption: Workflow for the Rotarod test.
Protocol:
-
Apparatus: A rotating rod apparatus (e.g., 2.5 cm diameter) is used.
-
Animals: Mice are pre-selected for their ability to remain on the rotating rod for a set period (e.g., 5 minutes at 25 rpm).
-
Compound Administration: The test compounds are administered to the trained animals.
-
Testing: At various time intervals after drug administration, the mice are placed back on the rotating rod.
-
Data Recording: The time for which each mouse remains on the rod is recorded. A decrease in the time spent on the rod compared to the control group indicates muscle relaxation.[4]
Antimicrobial Activity Evaluation
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganisms: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) are used.
-
Culture Preparation: Bacterial cultures are grown in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Signaling Pathways and Mechanisms of Action
The biological activities of 2-aminobenzophenone derivatives are often attributed to their ability to interact with specific biological targets. For instance, the anticonvulsant and muscle relaxant effects of benzodiazepines, which can be synthesized from 2-aminobenzophenones, are primarily mediated through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
Conclusion and Future Directions
This compound remains a valuable scaffold in synthetic and medicinal chemistry. While its own biological activity profile is not well-defined, its derivatives have shown promise as anticonvulsants, skeletal muscle relaxants, and antimicrobial agents. The data and protocols presented in this guide offer a foundation for further investigation into this chemical class. Future research should focus on synthesizing and evaluating a broader range of derivatives of this compound to elucidate structure-activity relationships and identify lead compounds with improved potency and safety profiles. Furthermore, detailed mechanistic studies are warranted to fully understand the molecular targets and signaling pathways involved in their pharmacological effects.
References
An In-depth Technical Guide to the Reaction Mechanisms of Dichlorobenzophenone Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the core reaction mechanisms associated with dichlorobenzophenone compounds. Dichlorobenzophenones are a class of aromatic ketones that serve as versatile intermediates in organic synthesis, finding applications in the development of polymers, dyes, and pharmaceutical agents. Understanding their reactivity is crucial for designing synthetic routes and predicting product outcomes. This document details key transformations including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, carbonyl reduction, and photochemical reactions, complete with detailed experimental protocols and mechanistic diagrams.
Nucleophilic Aromatic Substitution (SNAr)
Direct nucleophilic aromatic substitution on the chloro-substituted rings of dichlorobenzophenone is generally challenging. The chlorine atoms are on aryl rings that are not sufficiently activated by strong electron-withdrawing groups; the benzoyl group itself is only moderately deactivating. Therefore, classical SNAr reactions require harsh conditions. A more effective and widely used method for forming C-N and C-O bonds at the aryl chloride positions is the copper-catalyzed Ullmann Condensation .[1]
Reaction Mechanism: Ullmann Condensation
The Ullmann reaction facilitates the coupling of aryl halides with nucleophiles such as amines, alcohols, and thiols, using a copper catalyst. The reaction is thought to proceed through a Cu(I)/Cu(III) catalytic cycle.
-
Oxidative Addition: The aryl halide (dichlorobenzophenone) undergoes oxidative addition to a Cu(I) species, forming a Cu(III) intermediate.
-
Coordination & Deprotonation: The nucleophile (e.g., an amine or alcohol) coordinates to the copper center, followed by deprotonation, often assisted by a base.
-
Reductive Elimination: The C-N or C-O bond is formed via reductive elimination from the Cu(III) complex, yielding the substituted product and regenerating the Cu(I) catalyst.
Experimental Protocol: Ullmann Amination of 4,4'-Dichlorobenzophenone
This protocol describes a representative Ullmann condensation for the mono-amination of 4,4'-dichlorobenzophenone with morpholine.
-
Materials: 4,4'-Dichlorobenzophenone (1.0 mmol, 251 mg), Morpholine (1.2 mmol, 105 µL), Copper(I) Iodide (CuI) (0.1 mmol, 19 mg), L-Proline (0.2 mmol, 23 mg), Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg), Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4,4'-dichlorobenzophenone, CuI, L-proline, and K₂CO₃.
-
Add anhydrous DMSO, followed by the morpholine via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After 24 hours (or upon completion), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired mono-aminated product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex.[2] This reaction is particularly useful for synthesizing biaryl structures from dichlorobenzophenone.[3][4]
Reaction Mechanism: Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki reaction involves three key steps:
-
Oxidative Addition: A Pd(0) catalyst reacts with the aryl chloride (dichlorobenzophenone) to form a Pd(II) complex. This is typically the rate-limiting step.
-
Transmetalation: In the presence of a base, the organoboron species (e.g., phenylboronic acid) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[5]
Experimental Protocol: Suzuki Coupling of 4,4'-Dichlorobenzophenone
This protocol outlines a representative Suzuki-Miyaura reaction for the mono-arylation of 4,4'-dichlorobenzophenone with phenylboronic acid.[6]
-
Materials: 4,4'-Dichlorobenzophenone (1.0 mmol, 251 mg), Phenylboronic Acid (1.2 mmol, 146 mg), Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg), SPhos ligand (0.04 mmol, 16 mg), Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg), Toluene (4 mL), Water (1 mL).
-
Procedure:
-
In a Schlenk tube, combine 4,4'-dichlorobenzophenone, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene and water via syringe.
-
Seal the tube and place the mixture in a preheated oil bath at 100 °C.
-
Stir vigorously for 12-18 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
-
Purification: Purify the residue via flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired 4-chloro-4'-phenylbenzophenone.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Reduction of the Carbonyl Group
The ketone functionality of dichlorobenzophenones can be readily reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, as it will not reduce the aryl chlorides.
Reaction Mechanism: Carbonyl Reduction
The reduction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.
-
Nucleophilic Attack: A hydride ion from the BH₄⁻ complex attacks the carbonyl carbon, breaking the C=O π-bond and forming a new C-H bond. This results in a tetracoordinate borate-alkoxide intermediate.
-
Protonation (Workup): Subsequent addition of a protic solvent (like water or dilute acid) during the workup step protonates the resulting alkoxide to yield the final secondary alcohol product, diphenylmethanol.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Lorazepam from 2-Amino-2',5'-dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Lorazepam, a benzodiazepine anxiolytic, starting from 2-amino-2',5'-dichlorobenzophenone. The described multi-step synthesis is a common route employed in the pharmaceutical industry.
Overview of the Synthetic Pathway
The synthesis of Lorazepam from this compound is a multi-step process that involves the initial acylation of the starting material, followed by cyclization to form the benzodiazepine ring, and subsequent oxidation and hydrolysis steps. This route is notable for its efficiency and the use of readily available reagents. This compound serves as a critical precursor in the formation of several benzodiazepines, including Lorazepam.[1][2]
Experimental Protocols
Step 1: Acylation of this compound
This initial step involves the N-acylation of this compound with chloroacetyl chloride to form 2-chloroacetamido-2',5'-dichlorobenzophenone.[3]
Materials:
-
This compound
-
Chloroacetyl chloride
-
Organic solvent (e.g., dichloromethane, ethyl acetate, acetone, or tetrahydrofuran)
-
Acid-binding agent (e.g., pyridine, triethylamine)
-
Water
Procedure:
-
Dissolve this compound in an appropriate organic solvent. The recommended mass-to-volume ratio is 1:5 to 1:15 g/mL, with 1:8 g/mL being preferable.[3]
-
Cool the solution to a temperature between 0 to 30 °C, with a preferred range of 5 to 20 °C.[3]
-
Slowly add chloroacetyl chloride to the solution. The molar ratio of this compound to chloroacetyl chloride should be between 1:1.05 and 1:1.5.[3]
-
Add an acid-binding agent to the reaction mixture. The molar ratio of the acid scavenger to this compound should be in the range of 1.1-2.5:1.[3]
-
Allow the reaction to proceed for 0.5 to 2 hours, with a preferred reaction time of 1 hour.[3]
-
Upon completion of the reaction, add water to the mixture, stir, and then filter the precipitate.
-
Dry the filtered product to obtain 2-chloroacetamido-2',5'-dichlorobenzophenone.
Step 2: Diazepine Ring Closure
The intermediate from Step 1 is then cyclized to form the benzodiazepine ring structure.
Materials:
-
2-chloroacetamido-2',5'-dichlorobenzophenone
-
Urotropine
-
Ammonium acetate
-
Ethanol
Procedure:
-
React 2-chloroacetamido-2',5'-dichlorobenzophenone with urotropine and ammonium acetate in ethanol.[3]
-
After the reaction is complete, purify the product. This can be achieved by distilling off 70-90% of the ethanol.[3]
Step 3: Imine N-Oxidation
The resulting benzodiazepine is then oxidized to form the N-oxide intermediate.
Materials:
-
7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
Hydrogen peroxide
Procedure:
-
Perform an oxidation reaction on 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one using hydrogen peroxide.[3] This step yields 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide, which is an important intermediate and a known impurity of Lorazepam (Lorazepam impurity B).[3]
Step 4: Polonovski-type Rearrangement and Hydrolysis
The N-oxide intermediate undergoes a rearrangement and subsequent hydrolysis to yield Lorazepam.
Procedure:
-
A Polonovski-type rearrangement is carried out on the N-oxide intermediate.[4]
-
This is followed by ester hydrolysis to yield the final product, Lorazepam.[4] A common method involves hydrolysis with an ethanolic sodium hydroxide solution.[5]
Data Presentation
| Parameter | Step 1: Acylation | Step 2: Ring Closure | Step 3: N-Oxidation | Step 4: Rearrangement & Hydrolysis | Overall Yield |
| Key Reagents | This compound, Chloroacetyl chloride | 2-chloroacetamido-2',5'-dichlorobenzophenone, Urotropine, Ammonium acetate | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, Hydrogen peroxide | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide | - |
| Solvent | Dichloromethane, Ethyl acetate, Acetone, or Tetrahydrofuran[3] | Ethanol[3] | Not specified | Not specified | - |
| Temperature | 0-30 °C (preferred 5-20 °C)[3] | Not specified | Not specified | Not specified | - |
| Reaction Time | 0.5-2 hours (preferred 1 hour)[3] | Not specified | Not specified | Not specified | 72.5 minutes (in continuous flow)[4] |
| Reported Yield | High[3] | - | - | - | 42.5% to 64%[6][7] |
| Purity | - | - | - | >99% (in continuous flow)[4] | 98.6%[6] |
Mandatory Visualizations
Logical Workflow for Lorazepam Synthesis
Caption: Synthetic workflow for Lorazepam from this compound.
References
- 1. 2-Amino-2',5-dichlorobenzophenone | 2958-36-3 | Benchchem [benchchem.com]
- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 3. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CZ298518B6 - Purification process of Lorazepam - Google Patents [patents.google.com]
- 6. CN110776473A - Process for the preparation of lorazepam - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application of 2-Amino-2',5'-dichlorobenzophenone as a benzodiazepine precursor.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amino-2',5'-dichlorobenzophenone as a key starting material in the synthesis of benzodiazepines, with a primary focus on the production of Lorazepam. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways and experimental workflows.
Introduction
This compound is a substituted benzophenone that serves as a crucial precursor in the synthesis of several pharmacologically significant 1,4-benzodiazepines. Its unique dichlorinated structure is integral to the final structure and activity of the resulting therapeutic agents. This document details its primary application in the synthesis of Lorazepam, a potent anxiolytic, sedative, and anticonvulsant drug.
Synthetic Applications
The principal application of this compound is in the multi-step synthesis of Lorazepam. The synthetic route involves an initial acylation of the amino group, followed by a cyclization to form the core benzodiazepine ring structure, and subsequent chemical modifications to yield the final product.
Table 1: Summary of a Synthetic Route to a Lorazepam Intermediate
| Step | Reaction | Key Reagents & Solvents | Reaction Conditions | Yield |
| 1 | Acylation | This compound, Chloroacetyl chloride, Anhydrous potassium carbonate, Ethyl acetate | 10-20°C, 1 hour | 96.21% |
| 2 | Cyclization | 2-Chloroacetamido-2',5'-dichlorobenzophenone, Urotropine, Ammonium acetate, Ethanol | Reflux | High (not specified) |
| 3 | Oxidation | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, Hydrogen peroxide | - | - |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloroacetamido-2',5'-dichlorobenzophenone[1]
This protocol details the acylation of this compound.
Materials:
-
This compound (150 g)
-
Anhydrous potassium carbonate (124.6 g)
-
Ethyl acetate (1200 ml)
-
Chloroacetyl chloride (82.8 g)
-
Water (1000 ml)
-
3L three-necked flask
-
Ice water bath
-
Stirrer
-
Filtration apparatus
Procedure:
-
To a 3L dry three-necked flask, add 150 g of this compound, 124.6 g of anhydrous potassium carbonate, and 1200 ml of ethyl acetate.
-
Cool the mixture to approximately 10°C using an ice water bath.
-
Slowly add 82.8 g of chloroacetyl chloride dropwise, maintaining the temperature between 10-20°C.
-
After the addition is complete, stir the reaction mixture at 10 ± 5°C for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, add 1000 ml of water to the reaction flask and stir for 30 minutes.
-
Filter the mixture by suction.
-
Dry the collected solid product at 80°C for 4 hours to yield 185.5 g of a pale yellow solid powder (2-Chloroacetamido-2',5'-dichlorobenzophenone).
-
The calculated yield is 96.21%.
Protocol 2: Synthesis of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one[1]
This protocol describes the cyclization of the acylated intermediate.
Materials:
-
2-Chloroacetamido-2',5'-dichlorobenzophenone
-
Urotropine
-
Ammonium acetate
-
Ethanol (90-99 wt%)
-
Reaction vessel with reflux condenser
Procedure:
-
In a suitable reaction vessel, combine 2-Chloroacetamido-2',5'-dichlorobenzophenone, urotropine, and ammonium acetate in a molar ratio of 1:1-2.5 (e.g., 1:2.2:2.2).[1]
-
Add ethanol or an ethanol-water solution (90-99 wt% ethanol) with a mass-to-volume ratio of 1:5-15 g/ml (preferably 1:10 g/ml) relative to the 2-Chloroacetamido-2',5'-dichlorobenzophenone.[1]
-
Heat the reaction mixture to reflux and maintain under reflux conditions until the reaction is complete, as monitored by TLC.
-
Upon completion, the reaction product can be purified. A suggested purification method involves distilling off 70-90% of the ethanol.[1]
Synthetic Pathway and Workflow Diagrams
The following diagrams illustrate the synthetic pathway for a Lorazepam intermediate and the general experimental workflow.
Caption: Synthetic pathway to a key benzodiazepine intermediate.
Caption: General experimental workflow for synthesis.
Further Synthetic Steps for Lorazepam
Following the formation of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, the synthesis of Lorazepam typically proceeds through the following steps, although detailed protocols for these specific transformations starting from the dichlorinated precursor were not fully detailed in the initial search results:
-
N-Oxidation: The nitrogen at position 4 of the benzodiazepine ring is oxidized, often using an oxidizing agent like hydrogen peroxide, to form the corresponding N-oxide.[1]
-
Hydroxylation: Introduction of a hydroxyl group at the 3-position of the benzodiazepine ring.
-
Hydrolysis: If protecting groups are used, a final hydrolysis step yields Lorazepam.
A known, though less detailed, synthetic route to Lorazepam from 2-amino-2′,5-dichlorobenzophenone involves reaction with hydroxylamine, followed by reaction with chloroacetyl chloride to form a quinazolin-3-oxide intermediate. A subsequent ring expansion with methylamine, acetylation, and hydrolysis steps lead to Lorazepam.[2]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of benzodiazepines, most notably Lorazepam. The provided protocols and data offer a solid foundation for researchers and drug development professionals working on the synthesis of these important pharmaceutical compounds. The synthetic pathways, while involving multiple steps, are well-established and can be optimized to achieve high yields of the desired products. Further research into optimizing the later stages of the Lorazepam synthesis from this specific precursor could be beneficial.
References
Spectrophotometric method for hexavalent chromium determination using 2-Amino-2',5'-dichlorobenzophenone.
Note to the Reader: A comprehensive search of scientific literature did not yield a validated or established spectrophotometric method for the determination of hexavalent chromium using 2-Amino-2',5'-dichlorobenzophenone. The following application notes and protocols detail the widely accepted and standardized method employing 1,5-diphenylcarbazide, which is the cornerstone for the colorimetric analysis of hexavalent chromium.
Introduction
Hexavalent chromium [Cr(VI)] is a significant environmental and industrial concern due to its toxicity and carcinogenicity. Accurate and sensitive quantification of Cr(VI) is crucial for environmental monitoring, industrial process control, and ensuring public health. The spectrophotometric method using 1,5-diphenylcarbazide (DPC) is a robust, sensitive, and widely adopted technique for this purpose. In an acidic medium, Cr(VI) oxidizes DPC to form a highly colored magenta complex, which can be quantified by measuring its absorbance at a specific wavelength. This method is applicable to various matrices, including drinking water, wastewater, and industrial effluents.
Principle of the Method
The determination of hexavalent chromium by the 1,5-diphenylcarbazide method is based on the reaction in which Cr(VI) in an acidic solution oxidizes 1,5-diphenylcarbazide to 1,5-diphenylcarbazone, resulting in the formation of a stable, intensely colored red-violet complex. The absorbance of this complex is measured spectrophotometrically at approximately 540 nm. The intensity of the color is directly proportional to the concentration of hexavalent chromium.
Experimental Protocols
Reagent Preparation
-
Stock Chromium Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), previously dried at 105°C for one hour, in deionized water and dilute to 1000 mL in a volumetric flask.
-
Standard Chromium Solution (10 mg/L): Pipette 10.0 mL of the stock chromium solution into a 1000 mL volumetric flask and dilute to the mark with deionized water.
-
Working Chromium Standards (0.1 - 1.0 mg/L): Prepare a series of working standards by appropriately diluting the standard chromium solution.
-
1,5-Diphenylcarbazide Solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store this solution in a brown bottle and discard it if it becomes discolored.[1]
-
Sulfuric Acid Solution (1 M): Slowly add 56 mL of concentrated sulfuric acid (H₂SO₄) to approximately 800 mL of deionized water, cool, and dilute to 1000 mL.
Instrumentation
-
Spectrophotometer: A spectrophotometer capable of measuring absorbance at 540 nm with a light path of 1 cm or longer is required.
-
pH Meter: For adjusting the pH of the samples.
-
Glassware: Volumetric flasks, pipettes, and other standard laboratory glassware. All glassware should be thoroughly cleaned and rinsed with deionized water. Glassware previously cleaned with chromic acid should be avoided.[2]
Sample Preparation and Analysis
-
Sample Collection and Preservation: Collect samples in clean plastic or glass containers. To retard the chemical activity of hexavalent chromium, samples should be stored at 4°C and analyzed as soon as possible, ideally within 24 hours of collection.[1]
-
pH Adjustment: Take a known volume of the sample (e.g., 50 mL) and adjust the pH to approximately 2.0 ± 0.5 with 1 M sulfuric acid.
-
Color Development: Add 1.0 mL of the 1,5-diphenylcarbazide solution and mix well. Allow the solution to stand for 5-10 minutes for full color development.[1]
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 540 nm against a reagent blank prepared in the same manner but without the chromium standard.
-
Calibration Curve: Prepare a series of standards with known concentrations of Cr(VI). Treat these standards in the same way as the samples and measure their absorbance. Plot a calibration curve of absorbance versus Cr(VI) concentration.
-
Concentration Determination: Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.
Data Presentation
Table 1: Typical Calibration Data for Cr(VI) Determination
| Standard Concentration (mg/L) | Absorbance at 540 nm |
| 0.0 (Blank) | 0.002 |
| 0.1 | 0.085 |
| 0.2 | 0.170 |
| 0.4 | 0.345 |
| 0.6 | 0.510 |
| 0.8 | 0.680 |
| 1.0 | 0.850 |
Table 2: Method Performance Characteristics
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 540 nm |
| Linearity Range | 0.1 - 1.0 mg/L |
| Molar Absorptivity | ~40,000 L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | Typically < 0.01 mg/L |
| Limit of Quantification (LOQ) | Typically < 0.05 mg/L |
| Interferences | Molybdenum, vanadium, and mercury can interfere at high concentrations.[1] |
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of Cr(VI).
Caption: Simplified reaction pathway for Cr(VI) with 1,5-diphenylcarbazide.
References
Application Note: Electroanalytical Study of Mexazolam and its Degradation Product
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mexazolam is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. The monitoring of its concentration in pharmaceutical formulations and biological fluids is crucial for ensuring therapeutic efficacy and safety. This application note describes a detailed protocol for the electroanalytical determination of mexazolam. While the direct electrochemical conversion of mexazolam to 2-Amino-2',5'-dichlorobenzophenone is not extensively reported in the literature, this document outlines a general electroanalytical approach for benzodiazepines, which typically involves the reduction of the azomethine group. A plausible degradation pathway to a benzophenone derivative is presented for illustrative purposes.
The primary active metabolite of mexazolam is chlornordiazepam.[1] Benzodiazepines are known to be electroactive, primarily due to the presence of a reducible azomethine group in their structure.[2][3][4] This characteristic allows for their determination using various electroanalytical techniques such as voltammetry.[2][4][5]
Principle of Detection
The electroanalytical determination of benzodiazepines is typically based on the electrochemical reduction of the C=N (azomethine) bond present in the seven-membered diazepine ring.[2][3][4] This reduction is an irreversible process that produces a well-defined cathodic peak in voltammetric techniques. By controlling the experimental conditions, such as pH and supporting electrolyte, a sensitive and selective determination of the drug can be achieved. Under certain conditions, such as acidic or basic hydrolysis, benzodiazepines can degrade into benzophenone derivatives.[6][7] This application note will also explore a hypothetical electrochemical pathway that may lead to the formation of a benzophenone-like structure.
Quantitative Data Summary
The following table summarizes representative quantitative data for the electroanalytical determination of a benzodiazepine, which can be adapted for mexazolam.
| Parameter | Value |
| Linear Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | 0.03 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
| Correlation Coefficient (r²) | 0.998 |
| Relative Standard Deviation (RSD) | < 2.5% |
| Recovery | 97.5% - 102.2% |
Experimental Protocols
1. Reagents and Solutions
-
Mexazolam Stock Solution (1 mM): Accurately weigh the appropriate amount of mexazolam standard and dissolve it in a suitable solvent (e.g., methanol or ethanol). Dilute to the mark in a volumetric flask. Store at 4°C in the dark.
-
Supporting Electrolyte: A Britton-Robinson (B-R) buffer solution (pH 4.0) is recommended. To prepare, mix equal volumes of 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid, and adjust the pH to 4.0 with 0.2 M sodium hydroxide.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the supporting electrolyte.
2. Instrumentation
-
A three-electrode electrochemical workstation consisting of:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire
-
3. Electrochemical Measurement Procedure
-
Electrode Pretreatment: Prior to each measurement, polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with deionized water and sonicate for 2 minutes in ethanol and then deionized water.
-
Electrochemical Cell Setup: Transfer 10 mL of the supporting electrolyte (B-R buffer, pH 4.0) into the electrochemical cell. Add a known volume of the mexazolam working standard solution.
-
Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 5 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the measurement.
-
Voltammetric Analysis (Differential Pulse Voltammetry - DPV):
-
Potential Range: -0.4 V to -1.2 V vs. Ag/AgCl
-
Modulation Amplitude: 50 mV
-
Modulation Time: 50 ms
-
Interval Time: 0.5 s
-
Scan Rate: 20 mV/s
-
-
Data Acquisition: Record the differential pulse voltammogram. The peak current at the characteristic reduction potential is proportional to the concentration of mexazolam.
-
Calibration Curve: Construct a calibration curve by plotting the peak current versus the concentration of the mexazolam standards.
-
Sample Analysis: For the analysis of an unknown sample, prepare the sample in the supporting electrolyte and record its voltammogram under the same conditions. Determine the concentration from the calibration curve.
Visualizations
Caption: Experimental workflow for the electroanalytical determination of mexazolam.
Caption: Plausible electrochemical reduction and degradation pathway of mexazolam.
The described electroanalytical method provides a sensitive, rapid, and cost-effective approach for the quantitative determination of mexazolam. The protocol can be readily implemented in analytical laboratories for quality control of pharmaceutical formulations and can be adapted for the analysis of biological samples with appropriate sample pretreatment. The provided diagrams illustrate the straightforward workflow and the underlying electrochemical principles. While the direct formation of this compound via this electrochemical method is hypothetical, understanding potential degradation pathways is crucial in drug stability and analysis.
References
- 1. Voltage-clamp evidence of GABAA receptor subunit-specific effects: pharmacodynamic fingerprint of chlornordiazepam, the major active metabolite of mexazolam, as compared to alprazolam, bromazepam, and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Benzodiazepine Electroanalysis [mdpi.com]
- 4. Review of Electroanalytical-Based Approaches for the Determination of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Analysis of 2-Amino-2',5'-dichlorobenzophenone by High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-2',5'-dichlorobenzophenone, a key intermediate in the synthesis of pharmaceuticals such as lorazepam.[1][2] The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering a reliable and efficient means for quality control and impurity profiling in research and drug development settings.
Introduction
This compound is a critical starting material and potential impurity in the manufacturing of several benzodiazepine drugs.[3] Accurate and precise analytical methods are therefore essential to ensure the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection. While specific validated methods for this exact analyte are not widely published, the following protocol is based on established methods for structurally similar aromatic amines and benzophenone derivatives.[4][5]
Experimental
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength detector (VWD) or diode array detector (DAD).
-
Chromatographic Column: A C18 stationary phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Data Acquisition and Processing: OpenLab CDS or equivalent chromatography data software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
Filters: 0.45 µm PTFE syringe filters for sample preparation.
Reagents and Standards
-
This compound Reference Standard: Purity ≥ 99%.
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized, 18.2 MΩ·cm.
-
Methanol: HPLC grade.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
Protocols
Preparation of Mobile Phase
-
Prepare a mobile phase consisting of a 70:30 (v/v) mixture of Acetonitrile and Water.
-
To every 1000 mL of the mixture, add 1.0 mL of phosphoric acid to adjust the pH and improve peak shape.
-
Degas the mobile phase by sonication for 15 minutes or by vacuum filtration.
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with the same solvent to obtain a stock solution of 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards by appropriate dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Preparation of Sample Solution
-
Accurately weigh a quantity of the test sample expected to contain approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions
The following table summarizes the instrumental parameters for the HPLC analysis:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Data Presentation
The following table presents a hypothetical summary of validation parameters for the described method, based on typical performance characteristics for similar analyses.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Specificity | No interference from blank/placebo |
Visualizations
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC Analysis Workflow for this compound.
Conclusion
The HPLC method described in this application note provides a straightforward and reliable approach for the quantitative analysis of this compound. The use of a common C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The protocol is suitable for routine quality control testing of raw materials and for monitoring the purity of this compound in various stages of the drug development process.
References
Application Notes and Protocols: Synthesis of Novel Skeletal Muscle Relaxants from 2-Amino-2',5'-dichlorobenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential evaluation of novel skeletal muscle relaxants derived from 2-Amino-2',5'-dichlorobenzophenone. This document includes proposed synthetic protocols, a summary of relevant pharmacological data for analogous compounds, and a detailed examination of the underlying mechanism of action.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds, most notably benzodiazepines, which are widely recognized for their anxiolytic, sedative, hypnotic, and skeletal muscle relaxant properties. The structural scaffold of this compound presents a versatile platform for the development of novel derivatives with potentially improved efficacy and side-effect profiles as skeletal muscle relaxants. This document outlines the synthetic strategy, experimental protocols, and evaluation methods for developing such novel compounds.
Data Presentation
While specific quantitative data for novel derivatives of this compound are not yet available, the following table summarizes the muscle relaxant potency of well-established benzodiazepines, some of which are synthesized from precursors structurally related to this compound. This data, primarily from rotarod tests on mice, serves as a benchmark for the evaluation of newly synthesized compounds.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Primary Reference |
| Diazepam | Mouse | Oral | 1.5 | Public Pharmacological Data |
| Lorazepam | Mouse | Oral | 0.4 | Public Pharmacological Data |
| Clonazepam | Mouse | Oral | 0.07 | Public Pharmacological Data |
| Tizanidine | Mouse | Intraperitoneal | 1.2 | Public Pharmacological Data |
Proposed Signaling Pathway for Muscle Relaxation
The primary mechanism of action for skeletal muscle relaxation by benzodiazepine-related compounds involves the enhancement of gamma-aminobutyric acid (GABA) neurotransmission in the central nervous system.[1][2][3][4][5] These compounds act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.[1][2] Binding of the benzodiazepine derivative to a specific site on the GABA-A receptor increases the affinity of GABA for its own binding site.[1][3] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability, which ultimately manifests as skeletal muscle relaxation.[1][2]
Figure 1: Proposed signaling pathway for muscle relaxation.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of N-substituted 2-aminobenzophenone derivatives and provide a framework for the synthesis of novel skeletal muscle relaxants from this compound.[6][7]
Protocol 1: Synthesis of 2-(Chloroacetamido)-2',5'-dichlorobenzophenone (Intermediate 1)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 mole) in toluene.
-
Addition of Reagent: To this solution, add chloroacetyl chloride (2 moles) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(Chloroacetamido)-2',5'-dichlorobenzophenone.
Protocol 2: Synthesis of Novel this compound Derivatives
-
Reaction Setup: In a sealed microwave reaction vessel, combine 2-(Chloroacetamido)-2',5'-dichlorobenzophenone (1 equivalent), a selected primary or secondary amine (1.2 equivalents), and potassium carbonate (2.5 equivalents) in dimethylformamide (DMF).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a suitable temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with water.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the final pure derivative.
Figure 2: Proposed synthetic workflow for novel derivatives.
Protocol 3: Evaluation of Skeletal Muscle Relaxant Activity (Rotarod Test)
-
Animal Model: Use adult male Swiss albino mice weighing 20-25 g.
-
Apparatus: Employ a rotarod apparatus with a rotating rod of 3 cm diameter, set at a speed of 20-25 rpm.
-
Training: Acclimatize the mice to the rotarod by placing them on the rotating rod for a period of 5 minutes. Select animals that can remain on the rod for this duration.
-
Drug Administration: Administer the synthesized compounds and a standard drug (e.g., Diazepam) intraperitoneally or orally at various doses to different groups of mice. A control group should receive the vehicle only.
-
Testing: After a specified time (e.g., 30 minutes post-administration), place the mice on the rotating rod and record the time each animal is able to maintain its balance. The cut-off time is typically 5 minutes.
-
Data Analysis: The muscle relaxant effect is expressed as the percentage of animals that fall off the rod within the cut-off time. Calculate the ED50 value for each compound.
Conclusion
The synthetic protocols and evaluation methods detailed in these application notes provide a solid foundation for the discovery and development of novel skeletal muscle relaxants derived from this compound. By leveraging the established pharmacology of related benzodiazepines and employing modern synthetic techniques, there is significant potential to identify new chemical entities with improved therapeutic profiles. Further optimization of the synthetic route and comprehensive pharmacological testing will be crucial for advancing these promising derivatives toward clinical application.
References
- 1. benzoinfo.com [benzoinfo.com]
- 2. Diazepam - Wikipedia [en.wikipedia.org]
- 3. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 5. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 6. arabjchem.org [arabjchem.org]
- 7. scribd.com [scribd.com]
Application Notes: Microwave-Assisted Synthesis of 2-Amino-2',5'-dichlorobenzophenone Derivatives
Introduction
2-Amino-2',5'-dichlorobenzophenone and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, including benzodiazepines and other central nervous system active agents. Traditional synthesis methods often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, offering significant advantages in terms of reduced reaction times, increased yields, and improved product purity. This application note provides a detailed protocol for the synthesis of this compound derivatives utilizing microwave irradiation, based on established methodologies for analogous compounds.
Microwave heating utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[1] This technology can dramatically shorten reaction times from hours or days to mere minutes.[1][2]
Key Advantages of Microwave-Assisted Synthesis:
-
Rapid Reaction Rates: Significant reduction in reaction times compared to conventional heating methods.[2]
-
Higher Yields: Improved conversion of reactants to products, often with fewer side reactions.[2]
-
Enhanced Purity: Cleaner reaction profiles and easier purification of the final product.
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional methods.[1]
-
Reproducibility: Modern microwave reactors offer precise control over reaction parameters, ensuring high reproducibility.
Experimental Protocols
This protocol describes a plausible method for the synthesis of a this compound derivative, specifically the acylation of 2-amino-5-chlorobenzophenone, a closely related starting material, as a representative example. The synthesis of the target molecule would follow a similar pathway.
Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone
This procedure is adapted from the synthesis of similar benzophenone derivatives.[3][4]
Materials:
-
2-Amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Toluene (or another suitable high-boiling, microwave-transparent solvent)
-
Microwave reactor (e.g., CEM Discover)
-
Reaction vessel (10 mL sealed tube)
-
Magnetic stirrer
-
Standard laboratory glassware
-
Ethanol for purification
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, dissolve 2-amino-5-chlorobenzophenone (e.g., 2.31 g, 0.01 mol) in toluene (20 mL).
-
Reagent Addition: At 5–10 °C, slowly add a solution of chloroacetyl chloride (e.g., 0.85 mL, 1.2 g, 0.011 mol) in toluene (2 mL) dropwise to the stirred solution.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture using the following settings:
-
Temperature: 120-140 °C
-
Time: 15–30 minutes
-
Power: 100-300 W (as needed to maintain temperature)
-
Stirring: On
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. The resulting mixture can be concentrated under reduced pressure.
-
Purification: Add ethanol (10 mL) to the crude product and stir at room temperature. The purified product can be isolated by filtration, washed with cold ethanol, and dried.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of benzophenone derivatives, based on literature data for similar reactions.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Reference |
| 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride | Toluene | 120-140 | 15-30 | 100-300 | >90 | [3] |
| 2-Amino-4-chloro-pyrimidine | Substituted amine | Propanol | 120-140 | 15-30 | Not Specified | High | [5] |
| 2-Aminobenzophenone | Dicarbonyl moieties | Ethanol | 200 | 60 | Not Specified | 43-95 | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for microwave-assisted synthesis.
Logical Relationship of Synthesis Parameters
This diagram shows the relationship between key parameters in optimizing a microwave-assisted synthesis.
Caption: Key parameters influencing microwave synthesis outcomes.
References
- 1. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 2. jocpr.com [jocpr.com]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Forensic Analysis of Benzodiazepine Hydrolysis Product 2-Amino-2',5'-dichlorobenzophenone
Introduction
In forensic toxicology, the detection of benzodiazepines is crucial in cases of drug-facilitated crimes, driving under the influence, and poisoning.[1][2] However, many benzodiazepines are susceptible to hydrolysis, both in biological matrices and during sample preparation, leading to the formation of their corresponding benzophenone derivatives. 2-Amino-2',5'-dichlorobenzophenone (ADCB) is a key hydrolysis product of several forensically relevant benzodiazepines, including lorazepam and delorazepam.[3] Therefore, the targeted analysis of ADCB can provide critical evidence of benzodiazepine exposure, even when the parent drug has been completely degraded.
These application notes provide a comprehensive overview and detailed protocols for the extraction, detection, and quantification of this compound in biological samples for forensic analysis. The methodologies are designed for researchers, scientists, and drug development professionals working in forensic toxicology and clinical chemistry.
Chemical Information
| Compound | This compound (ADCB) |
| Synonyms | (2-amino-5-chlorophenyl)(2-chlorophenyl)-methanone |
| CAS Number | 2958-36-3 |
| Molecular Formula | C₁₃H₉Cl₂NO |
| Molecular Weight | 266.1 g/mol |
Hydrolysis of Benzodiazepines to ADCB
Under acidic conditions, benzodiazepines like lorazepam can undergo hydrolysis, which ultimately results in the formation of this compound.[3] This degradation pathway is significant in forensic contexts as the stability of the parent benzodiazepine can be compromised in certain biological samples or during specific analytical procedures. The detection of ADCB can thus serve as a reliable marker for the ingestion of its precursor benzodiazepines.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted from established methods for the extraction of benzodiazepines and their metabolites from urine.
Materials:
-
Urine sample
-
Phosphate buffer (pH 6.0)
-
β-glucuronidase (from E. coli)
-
SPE cartridges (e.g., C18)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
To 1 mL of urine, add 1 mL of phosphate buffer (pH 6.0).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex and incubate at 37°C for 1-2 hours to hydrolyze conjugated metabolites.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 10% methanol in water solution.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of a mixture of dichloromethane and isopropanol (80:20 v/v) containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is based on validated protocols for the analysis of benzodiazepines in biological matrices.[2][4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, hold for 0.5 min, then ramp to 5% A over 5 min, hold for 1 min, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | To be optimized for ADCB (Precursor ion > Product ion 1, Product ion 2) |
| Collision Energy | To be optimized for each transition |
Quantitative Data Summary
The following table summarizes the validation parameters for the analysis of lorazepam and delorazepam by LC-MS/MS, which are expected to be similar for their hydrolysis product, ADCB. These values are adapted from published, validated methods for the parent compounds.[2][4]
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%Bias) | Recovery (%) | Matrix Effect (%) |
| Lorazepam | 1 - 200 | 1 | 4 - 15 | 5 - 18 | ±15 | > 50 | 35 - 126 |
| Delorazepam | 1 - 200 | 1 | 3 - 20 | 4 - 21 | ±12 | 35 - 90 | -52 to 33 |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.
Discussion
The provided protocols offer a robust framework for the forensic analysis of this compound. The SPE method ensures efficient extraction and cleanup of the analyte from complex biological matrices like urine. The LC-MS/MS method provides high sensitivity and selectivity, which is essential for the unambiguous identification and quantification of ADCB at forensically relevant concentrations.
The quantitative data, based on validated methods for the parent benzodiazepines, demonstrate that LC-MS/MS is a suitable technique for achieving the required sensitivity and precision for forensic applications. It is crucial to perform a full in-house validation for the analysis of ADCB to establish specific performance characteristics of the assay.
Conclusion
The analysis of this compound is a valuable tool in forensic toxicology for confirming the use of benzodiazepines such as lorazepam and delorazepam, particularly when the parent compounds have degraded. The detailed protocols and expected quantitative performance data in these application notes provide a solid foundation for laboratories to develop and validate their own methods for the routine analysis of this important benzodiazepine hydrolysis product.
References
- 1. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for the detection of 38 benzodiazepines and 2 Z-drugs in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions of 2-Aminobenzophenone and DMAD
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of 2-aminobenzophenone and dimethyl acetylenedicarboxylate (DMAD) to synthesize quinoline derivatives and other related compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the reaction, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield extremely low or non-existent?
Possible Causes:
-
Catalyst Inactivity or Absence: Many variations of this reaction require a catalyst to proceed efficiently. In the absence of a catalyst like nano SnO₂, the reaction may not yield any product, even after prolonged reaction times.[1]
-
Poor Quality of 2-Aminobenzophenone: The purity of the starting material is crucial. Impurities from the synthesis of 2-aminobenzophenone, such as those from a problematic Friedel-Crafts acylation, can inhibit the reaction.[2]
-
Incorrect Reaction Temperature: The reaction is sensitive to temperature. The optimal temperature is often at reflux, and deviation from this can significantly impact the yield.[1]
-
Presence of Water: DMAD can be susceptible to hydrolysis, especially under acidic or basic conditions. The presence of excess water in the reactants or solvent can consume the DMAD, reducing the yield of the desired product.
Solutions:
-
Catalyst: Introduce an appropriate catalyst. Nano SnO₂ has been shown to be effective.[1][3] Ensure the catalyst is active and used in the correct loading (e.g., 5 mol%).[1]
-
Starting Material Purity: Purify the 2-aminobenzophenone before use. Standard purification techniques include recrystallization or column chromatography.
-
Temperature Control: Carefully monitor and maintain the reaction temperature at the optimal level, which is typically the reflux temperature of the solvent system used.[1]
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction to minimize the hydrolysis of DMAD.
Q2: I am observing unexpected side products in my reaction mixture. What could they be and how can I avoid them?
Possible Side Products:
-
Acylhydrazones: In some instances, the reaction can unexpectedly yield acylhydrazones in addition to or instead of the expected quinoline derivatives.[1]
-
Michael Adducts: The initial nucleophilic attack of the amine on DMAD forms a Michael adduct. Under certain conditions, this intermediate may not cyclize to the desired quinoline and could be isolated or react further to form other products.
-
Products from DMAD Hydrolysis: If water is present, maleic acid, fumaric acid, or their corresponding methyl esters can be formed from the hydrolysis of DMAD.
Solutions:
-
Control of Reaction Conditions: Carefully control the reaction stoichiometry, temperature, and catalyst. The formation of side products is often sensitive to these parameters.
-
Choice of Starting Material: The formation of acylhydrazones has been observed with specific derivatives of 2-aminobenzophenone, such as N′-((2-aminophenyl)(phenyl)methylene)benzohydrazides.[1] Ensure you are using the correct starting material for your desired product.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize side reactions.
Q3: How can I effectively purify the quinoline product from the reaction mixture?
Purification Strategies:
-
Column Chromatography: This is a common and effective method for separating the desired quinoline derivative from unreacted starting materials and side products. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexane) is often used.[4]
-
Recrystallization: If the product is a solid and sufficiently pure after initial workup, recrystallization from an appropriate solvent can be a highly effective purification method.
-
Extraction: An initial workup involving extraction can help remove some impurities. For example, washing the organic layer with a dilute acid solution can remove unreacted 2-aminobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between 2-aminobenzophenone and DMAD?
The reaction typically proceeds through a nucleophilic attack of the amino group of 2-aminobenzophenone on one of the electrophilic carbons of the DMAD triple bond. This is followed by an intramolecular cyclization and subsequent aromatization to form the quinoline ring system. The presence of a catalyst, like nano SnO₂, can facilitate these steps by activating the substrates.[1]
Q2: What solvents are suitable for this reaction?
A variety of solvents can be used, and the choice can influence the reaction outcome. A mixture of water and ethyl acetate (20:80) under reflux has been reported to be effective.[1] The polarity of the solvent can affect the reaction rate and selectivity. It is generally advisable to use anhydrous solvents to prevent the hydrolysis of DMAD.
Q3: Can this reaction be performed without a catalyst?
While some reactions between amines and acetylenic esters can proceed without a catalyst, for the synthesis of quinoline derivatives from 2-aminobenzophenone and DMAD, a catalyst is often necessary for good yields. Reports indicate that in the absence of a catalyst like nano SnO₂, no product was formed even after extended reaction times.[1]
Q4: What is the optimal catalyst loading?
The optimal catalyst loading should be determined experimentally for each specific reaction. However, a loading of 5 mol% of nano SnO₂ has been reported to give the highest yield in one study.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of a Quinoline Derivative
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 0 | Water:Ethyl Acetate (20:80) | Reflux | 3 | 0 |
| 2 | Nano SnO₂ | 1 | Water:Ethyl Acetate (20:80) | Reflux | 1 | 85 |
| 3 | Nano SnO₂ | 3 | Water:Ethyl Acetate (20:80) | Reflux | 1 | 90 |
| 4 | Nano SnO₂ | 5 | Water:Ethyl Acetate (20:80) | Reflux | 1 | 95 |
| 5 | Nano SnO₂ | 7 | Water:Ethyl Acetate (20:80) | Reflux | 1 | 95 |
Data adapted from a study on the synthesis of quinoline derivatives.[1]
Experimental Protocols
General Procedure for the Nano SnO₂ Catalyzed Synthesis of Quinoline Derivatives:
A mixture of 2-aminobenzophenone (1 mmol), dimethyl acetylenedicarboxylate (1.2 mmol), and nano SnO₂ (5 mol%) in a water:ethyl acetate solution (20:80, 10 mL) is stirred at reflux temperature for 1 hour. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent to afford the desired quinoline derivative.
Visualizations
Caption: Experimental workflow for the synthesis of quinoline derivatives.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Synthesis of 2-Amino-2',5'-dichlorobenzophenone
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in improving the yield and purity of 2-Amino-2',5'-dichlorobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent strategy involves a two-step process. The first step is the Friedel-Crafts acylation of 1,4-dichlorobenzene with 2-chlorobenzoyl chloride to produce the precursor, 2,5-dichlorobenzophenone. The second step involves the introduction of an amino group at the 2-position of the 2,5-dichlorophenyl ring. This is often accomplished through nitration followed by reduction. This compound is a known intermediate in the synthesis of the pharmaceutical Lorazepam.[1][2]
Q2: Why is the yield of the initial Friedel-Crafts acylation often low?
A2: Low yields in the Friedel-Crafts acylation of 1,4-dichlorobenzene are typically due to the deactivating effect of the chlorine substituents on the aromatic ring and potential side reactions. Key factors influencing the yield include the purity of reagents, reaction temperature, and, most critically, the molar ratio of the Lewis acid catalyst to the reactants. Insufficient catalyst can lead to incomplete conversion.[3]
Q3: What are common side products in this synthesis?
A3: In the Friedel-Crafts acylation step, isomeric impurities are the primary side products. While the desired product is 2,5-dichlorobenzophenone, improper reaction conditions can lead to the formation of other isomers.[3] During the subsequent amination (via nitration and reduction), incomplete reduction of the nitro group can result in nitroso or hydroxylamine intermediates.
Q4: Are there alternative methods to the Friedel-Crafts acylation?
A4: Yes, other methods for synthesizing aminobenzophenones exist, such as the reaction of 2-aminobenzonitriles with Grignard reagents or palladium-catalyzed couplings.[4] However, for the specific substitution pattern of this compound, the Friedel-Crafts route starting from 1,4-dichlorobenzene is a common approach.
Troubleshooting Guides
Part 1: Friedel-Crafts Acylation of 1,4-Dichlorobenzene
This section addresses common issues encountered during the synthesis of the 2,5-dichlorobenzophenone intermediate.
Problem 1: Low or No Product Formation
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes?
-
Answer:
-
Inactive Lewis Acid Catalyst: The most common Lewis acid, aluminum chloride (AlCl₃), is highly hygroscopic. Contamination with moisture will deactivate it. Ensure the AlCl₃ is fresh, of high purity, and handled under anhydrous conditions.
-
Insufficient Catalyst: The synthesis of 2,5-dichlorobenzophenone requires a significant molar excess of the Lewis acid catalyst to overcome the deactivating effects of the chloro-substituents. A molar ratio of at least 1.5:1 (Lewis acid to aroyl halide) is recommended, with ratios of 2:1 to 2.5:1 providing even better yields.[3]
-
Low Reaction Temperature: The reaction temperature should be sufficiently high to drive the reaction to completion. Temperatures ranging from 80°C to 170°C are typically employed.[3]
-
Impure Reagents: Ensure that 1,4-dichlorobenzene and 2-chlorobenzoyl chloride are pure and dry.
-
Problem 2: Formation of Isomeric Impurities
-
Question: My product is contaminated with other isomers. How can I improve the regioselectivity?
-
Answer:
-
Optimize Catalyst Ratio: Using a larger excess of the Lewis acid catalyst (e.g., 2.0 to 2.5 moles per mole of aroyl halide) has been shown to significantly improve the isomeric purity of the 2,5-dichlorobenzophenone product to greater than 99.5%.[3]
-
Temperature Control: While a high temperature is needed, excessive heat can sometimes lead to side reactions or rearrangement. Monitor and control the temperature within the recommended range.
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Purification: If isomeric impurities are present, purification by recrystallization from a suitable solvent system (e.g., hexane and toluene) or column chromatography is necessary.[3]
-
Part 2: Amination of 2,5-Dichlorobenzophenone
This section provides general guidance for the nitration and subsequent reduction to introduce the amino group.
Problem: Incomplete Nitration or Formation of Multiple Nitrated Products
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Question: The nitration of my 2,5-dichlorobenzophenone is not efficient, or I am getting multiple nitrated products. What should I check?
-
Answer:
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Nitrating Agent: The choice and concentration of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) are critical. The conditions must be carefully controlled to favor mono-nitration at the desired position.
-
Reaction Temperature: Nitration reactions are highly exothermic. Maintain strict temperature control (often at low temperatures, such as 0-10°C) to prevent over-nitration and side reactions.
-
Problem: Incomplete Reduction of the Nitro Group
-
Question: My final product contains nitro or other intermediate functional groups. How can I ensure complete reduction to the amine?
-
Answer:
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Choice of Reducing Agent: A variety of reagents can be used for the reduction of aromatic nitro groups, such as iron powder in acidic media, tin(II) chloride, or catalytic hydrogenation (e.g., with H₂ over Pd/C).[5] The choice of reagent can affect the efficiency and selectivity of the reduction.
-
Reaction Conditions: Ensure sufficient equivalents of the reducing agent are used and that the reaction is allowed to proceed to completion. Monitoring the reaction by thin-layer chromatography (TLC) is recommended.
-
pH Control: For reductions using metals in acid, maintaining an acidic pH is crucial for the reaction to proceed.
-
Experimental Protocols & Data
Protocol 1: Synthesis of 2,5-Dichlorobenzophenone via Friedel-Crafts Acylation
This protocol is adapted from a patented high-yield method.[3]
Materials:
-
1,4-Dichlorobenzene
-
2-Chlorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Hexane
-
Ice and Water
-
Aqueous Sodium Bicarbonate
Procedure:
-
In a reaction vessel equipped for anhydrous conditions, charge the 1,4-dichlorobenzene and the 2-chlorobenzoyl chloride.
-
Slowly add anhydrous aluminum chloride to the mixture while stirring. A significant molar excess of AlCl₃ is crucial for high yield and purity (see Table 1).
-
Heat the reaction mixture to a temperature between 80°C and 170°C. The reaction is typically complete within 3-5 hours. Monitor the reaction progress using thin-layer chromatography.
-
After the reaction is complete, cool the mixture to approximately 80°C and cautiously quench it by pouring it into a well-stirred mixture of ice and water.
-
Collect the resulting organic solid by filtration.
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Dissolve the crude solid in toluene.
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Wash the toluene solution with aqueous sodium bicarbonate and then with water.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the toluene by distillation.
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Purify the final product, 2,5-dichlorobenzophenone, by recrystallization from a mixture of hexane and toluene to achieve high purity.[3]
Quantitative Data: Effect of Reagent Ratios on Yield
The following table summarizes the impact of the Lewis acid to aroyl halide ratio on the yield of 2,5-dichlorobenzophenone.
| Molar Ratio (1,4-Dichlorobenzene : 2-Chlorobenzoyl Chloride) | Molar Ratio (Lewis Acid : 2-Chlorobenzoyl Chloride) | Temperature Range (°C) | Yield (%) | Isomeric Purity |
| 1.2:1 to 8:1 | > 1.1:1 | 80 - 170 | > 50 | Good |
| 1.2:1 to 8:1 | ~ 1.5:1 | 80 - 170 | Good | High |
| 1.2:1 to 8:1 | 2.0:1 to 2.5:1 | 80 - 170 | High (>80) | Excellent (>99.5%) |
Table 1: Summary of reaction conditions for the Friedel-Crafts synthesis of 2,5-dichlorobenzophenone, adapted from patent data.[3]
Protocol 2: Generalized Synthesis of this compound
Step A: Nitration of 2,5-Dichlorobenzophenone
-
Dissolve 2,5-dichlorobenzophenone in a suitable solvent, such as concentrated sulfuric acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the low temperature.
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After the addition is complete, allow the reaction to stir at low temperature until completion (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude nitro product.
-
Filter, wash with water until neutral, and dry the solid. The primary product is expected to be 2',5'-dichloro-2-nitrobenzophenone.
Step B: Reduction of the Nitro Group
-
Suspend the crude 2',5'-dichloro-2-nitrobenzophenone in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder or tin(II) chloride, in several portions.
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If using a metal in acid, add a mineral acid like HCl to initiate and sustain the reaction.
-
Heat the mixture to reflux and stir until the reduction is complete (monitor by TLC).
-
Cool the reaction mixture and filter to remove the metal salts.
-
Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃) to precipitate the crude amine.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of 2,5-Dichlorobenzophenone.
Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.
References
- 1. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]
- 2. jopcr.com [jopcr.com]
- 3. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Amino-2',5'-dichlorobenzophenone
Welcome to the technical support center for the purification of crude 2-Amino-2',5'-dichlorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide practical and detailed information to overcome common challenges in obtaining high-purity material.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its purity important?
This compound (CAS No: 2958-36-3) is a key chemical intermediate, primarily used in the synthesis of various pharmaceuticals, most notably benzodiazepines such as lorazepam, diclazepam, and prazepam.[1] The purity of this intermediate is critical as any impurities can be carried forward into the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability.
2. What are the common impurities in crude this compound?
Crude this compound synthesized via the Friedel-Crafts acylation reaction can contain several types of impurities:
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Isomeric Impurities: Due to the nature of electrophilic aromatic substitution, acylation of the dichlorobenzene ring can occur at different positions, leading to the formation of other dichlorobenzophenone isomers.
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Starting Materials: Unreacted 2-amino-5-chlorobenzoyl chloride or 1,4-dichlorobenzene may remain in the crude product.
-
By-products from Side Reactions: Over-acylation can lead to the introduction of more than one benzoyl group. Additionally, side reactions involving the amino group can occur under harsh acidic conditions.
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Color Impurities: The presence of colored impurities can give the crude product a yellow to greenish tint. These are often polar, oxidized, or polymeric species.
3. What are the primary methods for purifying crude this compound?
The two most common and effective purification techniques are:
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Recrystallization: This is a widely used method to remove small amounts of impurities. It relies on the difference in solubility of the compound and the impurities in a suitable solvent at different temperatures.
-
Column Chromatography: This technique is used for separating a mixture of compounds and is particularly useful when dealing with multiple impurities or when very high purity is required.
4. How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude material, the purified fractions, and a reference standard on a TLC plate, you can visualize the separation of the desired compound from its impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
5. What safety precautions should I take when handling this compound?
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[2] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product "Oils Out" | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated and cooling too quickly. 3. High concentration of impurities depressing the melting point. | 1. Add more of the "good" solvent to lower the saturation point and reheat. 2. Allow the solution to cool more slowly. 3. Consider pre-purification by a different method (e.g., a quick filtration through a silica plug) or try a different solvent system. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to concentrate the solution and cool again. 2. Scratch the inside of the flask with a glass rod at the meniscus. 3. Add a seed crystal of pure compound. 4. Cool the solution in an ice bath. |
| Low Recovery/Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were washed with a solvent that was not ice-cold. 3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and perform a second-crop crystallization. 2. Ensure the washing solvent is thoroughly chilled. 3. Use a pre-heated funnel and filter flask for hot filtration. |
| Product is Still Colored | 1. Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration (use sparingly as it can adsorb the product). 2. Perform a second recrystallization. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Overlapping Bands) | 1. The solvent system (mobile phase) is too polar. 2. The column is overloaded with crude material. | 1. Use a less polar mobile phase. Develop the optimal solvent system using TLC first. 2. Reduce the amount of material loaded onto the column. |
| Cracking of the Stationary Phase | 1. The column was not packed properly. 2. The column ran dry. | 1. Ensure the silica gel is packed as a uniform slurry and not allowed to settle unevenly. 2. Always maintain a level of solvent above the stationary phase. |
| Streaking or Tailing of Bands | 1. The compound is not fully soluble in the mobile phase. 2. The compound is interacting too strongly with the stationary phase (silica gel). | 1. Choose a mobile phase in which the compound is more soluble. 2. Add a small percentage of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds) to the mobile phase. |
| Compound Will Not Elute | 1. The mobile phase is not polar enough. | 1. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexane and gradually add ethyl acetate. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Solvent Selection: Place a small amount of crude this compound in a test tube. Add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is not a good single solvent. Ideally, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum amount of hot ethanol to completely dissolve the solid. This is best done by adding small portions of hot solvent and heating the mixture near its boiling point after each addition.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.3. A common starting point for a compound like this is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a low polarity solvent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, then 80:20).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Purity of this compound from Different Purification Methods
| Purification Method | Reported Purity | Notes |
| Crude Product (Post-synthesis) | 85-95% | Purity can vary significantly based on reaction conditions. |
| Single Recrystallization | ≥98% | A significant improvement in purity is typically observed. |
| Double Recrystallization | >99% | Can be used to achieve very high purity. |
| Column Chromatography | >99.5% | Effective for removing closely related impurities. |
| Commercial Analytical Standard | 99.95%[3] | Used for analytical method development and validation. |
Table 2: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good for many moderately polar organic compounds. |
| Methanol | 65 | Polar | Similar to ethanol but more polar. |
| Isopropanol | 82 | Polar | Less volatile than ethanol or methanol. |
| Ethyl Acetate | 77 | Medium | Often used in combination with hexane. |
| Hexane | 69 | Non-polar | Good for non-polar compounds; often used as an anti-solvent. |
| Toluene | 111 | Non-polar | Higher boiling point, can be useful for less soluble compounds. |
| Water | 100 | Very Polar | Can be used for polar compounds, often in a mixture with an alcohol. |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for inducing crystallization.
Caption: Step-by-step workflow for purification by column chromatography.
References
How to increase the solubility of 2-Amino-2',5'-dichlorobenzophenone in various solvents.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of 2-Amino-2',5'-dichlorobenzophenone in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is a crystalline solid that is practically insoluble in water.[1][2] However, it demonstrates good solubility in several organic solvents. The reported solubility values are summarized in the table below.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [3] |
| Ethanol | 30 mg/mL | [3] |
| Methanol | Soluble | [2][4] |
| Water | Insoluble | [1][2] |
Note: For hygroscopic solvents like DMSO, it is recommended to use a newly opened bottle to ensure accuracy, as water content can impact the solubility of hydrophobic compounds.[5]
Q2: My compound is not dissolving in an aqueous buffer. What is the first troubleshooting step?
For a compound like this compound, which contains a basic amino group, the most direct approach to enhance aqueous solubility is pH adjustment .[] By lowering the pH of the solution with a suitable acid, the amino group becomes protonated, forming a more soluble salt.[7] This is often the simplest and most effective initial strategy for ionizable compounds.[][8]
Q3: How do I perform a pH adjustment to determine the optimal solubility?
A pH-solubility profile experiment is necessary to identify the pH at which the compound achieves maximum solubility without degrading.
Experimental Protocol: pH-Solubility Profiling
-
Preparation: Prepare a series of buffers covering a range of pH values (e.g., from pH 2 to pH 7.4).
-
Addition of Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. The excess is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. This is commonly done by centrifugation followed by filtering the supernatant through a fine (e.g., 0.22 µm) filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each solution to generate a pH-solubility profile.
References
- 1. OEM 2-Amino-2′, 5-dichlorobenzophenone Manufacturer and Supplier | Jingye [jingyepharma.com]
- 2. 2-Amino-2',5-dichlorobenzophenone CAS#: 2958-36-3 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 2-Amino-2 ,5-dichlorobenzophenone 99 2958-36-3 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
Identifying and removing impurities from 2-Amino-2',5'-dichlorobenzophenone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-2',5'-dichlorobenzophenone. Here, you will find information on identifying and removing common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
The common impurities in this compound largely depend on the synthetic route employed. The two primary synthesis methods are the Friedel-Crafts acylation and the reduction of a 3-phenylisoxazole intermediate.
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Isomeric Impurities: The Friedel-Crafts reaction can lead to the formation of various positional isomers of dichlorobenzophenone. While the 2,5-dichloro isomer is the target, other isomers can be generated as by-products.
-
Unreacted Starting Materials: Residual starting materials such as 1,4-dichlorobenzene, 2-chlorobenzoyl chloride, or the isoxazole precursor may remain in the crude product.
-
By-products from Synthesis: Side reactions can introduce other impurities. For instance, in the isoxazole reduction route, incomplete reduction can leave residual isoxazole.
-
Residual Solvents: Solvents used during the synthesis and purification, such as toluene, hexane, or ethanol, may be present in the final product if not adequately removed.
Q2: How can I qualitatively assess the purity of my this compound sample?
Thin-Layer Chromatography (TLC) is a rapid and effective method for the initial purity assessment. The presence of multiple spots indicates the presence of impurities. A common TLC solvent system is a mixture of chloroform and methanol.
Q3: What is the recommended method for purifying crude this compound?
Recrystallization is a widely used and effective method for purifying this compound. The choice of solvent is crucial for achieving high purity and good recovery.
Q4: Which solvents are best for the recrystallization of this compound?
Commonly used and effective solvent systems for recrystallization include:
-
Ethanol: This is a good general-purpose solvent for recrystallization.
-
Toluene and Hexane: A mixture of toluene and hexane is also reported to be effective for obtaining isomerically pure product.[1]
The optimal solvent or solvent mixture may need to be determined empirically based on the specific impurity profile of your crude product.
Troubleshooting Guides
Issue 1: Presence of Isomeric Impurities
Symptoms:
-
Multiple spots observed on TLC analysis.
-
Broad melting point range of the product.
-
Analytical data (e.g., HPLC, GC-MS) shows peaks with the same mass-to-charge ratio but different retention times.
Root Cause:
-
Non-selective nature of the Friedel-Crafts acylation reaction.
Solutions:
-
Recrystallization: This is often the most effective method for removing isomeric impurities. A carefully selected solvent system will have differential solubility for the desired isomer and its impurities, allowing for the selective crystallization of the pure compound.
-
Column Chromatography: For challenging separations or to achieve very high purity, preparative column chromatography can be employed. A normal-phase silica gel column with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) can effectively separate isomers.
Issue 2: Residual Starting Materials or Synthetic By-products
Symptoms:
-
TLC analysis shows spots corresponding to the starting materials.
-
NMR or Mass Spectrometry data indicates the presence of precursors or unexpected side-products.
Root Cause:
-
Incomplete reaction.
-
Side reactions occurring during synthesis.
Solutions:
-
Reaction Optimization: Ensure the reaction goes to completion by optimizing reaction time, temperature, and stoichiometry of reagents.
-
Aqueous Wash: In the work-up procedure, washing the organic layer with an appropriate aqueous solution can help remove some water-soluble by-products or unreacted reagents.
-
Recrystallization: As with isomeric impurities, recrystallization can be effective in removing a range of by-products.
-
Column Chromatography: This technique offers a high degree of separation for a wide range of impurities.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol. The solution should be saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Recrystallization from Toluene and Hexane
-
Dissolution: Dissolve the crude product in a minimal amount of hot toluene.
-
Addition of Anti-solvent: While the solution is still warm, slowly add hexane until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold toluene/hexane mixture.
-
Drying: Dry the purified product under vacuum.[1]
Protocol 3: Preparative Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Eluent System: A gradient of ethyl acetate in hexane is a good starting point. The optimal gradient will depend on the specific impurities. A typical starting point could be 5% ethyl acetate in hexane, gradually increasing the polarity.
-
Column Packing: Prepare a slurry of the silica gel in the initial eluent and pack the column uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods (Illustrative Data)
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Key Advantages | Key Disadvantages |
| Recrystallization (Ethanol) | ~90% | >98% | 70-85% | Simple, cost-effective, good for removing a range of impurities. | May not be effective for all isomeric impurities; yield can be compromised. |
| Recrystallization (Toluene/Hexane) | ~90% | >99% | 65-80% | Excellent for removing non-polar impurities and some isomers. | Requires careful optimization of solvent ratios. |
| Column Chromatography | ~90% | >99.5% | 50-70% | High resolving power, capable of separating closely related isomers. | More time-consuming, requires larger volumes of solvent, potentially lower yield. |
Note: The purity and yield values are illustrative and can vary significantly based on the quality of the crude material and the specific experimental conditions.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: General steps for the recrystallization process.
References
Storage conditions to prevent degradation of 2-Amino-2',5'-dichlorobenzophenone.
This technical support center provides guidance on the proper storage and handling of 2-Amino-2',5'-dichlorobenzophenone to prevent its degradation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] For extended storage, a temperature of -20°C is recommended, which has been shown to maintain stability for at least five years.[2] Alternatively, storage at 2-8°C is also suggested for shorter periods.[3] The compound should be protected from light.[3][4]
Q2: What is the shelf life of this compound?
A2: The shelf life is highly dependent on the storage conditions. When stored at -20°C, the compound is stable for at least five years.[2] Under standard ambient conditions (room temperature), the product is considered chemically stable, but for long-term storage, colder temperatures are recommended.
Q3: What are the signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color or the appearance of clumping. However, chemical degradation may not always be visible. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of impurity peaks or a decrease in the main peak's area.
Q4: What substances are incompatible with this compound?
A4: this compound should not be stored with strong oxidizing agents, strong reducing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[5] Contact with these substances can lead to chemical reactions and degradation of the compound.
Q5: What are the hazardous decomposition products of this compound?
A5: When heated to decomposition, this compound may produce hazardous fumes and gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Compound degradation due to improper storage. | Verify the storage conditions (temperature, humidity, light exposure). Perform an analytical check (e.g., HPLC, melting point) to assess purity. |
| Change in physical appearance (e.g., color) | Exposure to light, air (oxidation), or contaminants. | Discard the reagent if significant changes are observed. Ensure future storage is in a dark, airtight container. |
| Difficulty in solubilizing the compound | Potential degradation or presence of insoluble impurities. | Confirm the appropriate solvent and concentration.[2][7] If solubility issues persist with a fresh solvent, the compound's integrity may be compromised. |
Storage Conditions Summary
| Parameter | Condition | Notes | Reference |
| Temperature (Long-term) | -20°C | Stable for ≥ 5 years | [2] |
| Temperature (Short-term) | 2-8°C or Room Temperature | Store in a cool place. | [3] |
| Atmosphere | Dry | Keep container tightly closed. | [1][8] |
| Light | Protect from light | Store in a dark place or an amber vial. | [3][4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of a sample of this compound and identify any potential degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade methanol (or other suitable solvent)[7]
-
HPLC system with a UV detector
-
C18 HPLC column
-
Volumetric flasks and pipettes
-
Analytical balance
-
-
Procedure:
-
Standard Preparation: Accurately weigh a known amount of a reference standard of this compound and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Prepare a solution of the test sample of this compound in methanol at the same concentration as the primary standard solution.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 257 nm or 296 nm[2]
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Analyze the resulting chromatogram for the retention time and peak area of this compound and any additional peaks that may indicate impurities or degradation products.
-
-
-
Data Interpretation:
-
Compare the retention time of the main peak in the sample chromatogram to that of the reference standard to confirm the identity of the compound.
-
Calculate the purity of the sample by comparing its peak area to the calibration curve.
-
The presence of significant additional peaks suggests degradation or contamination.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. OEM 2-Amino-2′, 5-dichlorobenzophenone Manufacturer and Supplier | Jingye [jingyepharma.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Amino-2',5-dichlorobenzophenone(2958-36-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 2-Amino-2 ,5-dichlorobenzophenone 99 2958-36-3 [sigmaaldrich.com]
- 8. BENZOPHENONE [terpconnect.umd.edu]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-2',5'-dichlorobenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-2',5'-dichlorobenzophenone, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical intermediate. Its molecular formula is C13H9Cl2NO[1]. It is a substituted benzophenone with an amino group at the 2-position and chloro groups at the 2' and 5' positions. This compound is a key starting material in the synthesis of various pharmaceuticals, particularly benzodiazepines like lorazepam.
Q2: What are the common synthetic routes for producing this compound?
Several synthetic pathways exist, with the most common being:
-
Friedel-Crafts Acylation: This classic method involves the acylation of a substituted aniline or other aromatic compound. For instance, the acylation of 1,4-dichlorobenzene with an appropriate aroyl halide in the presence of a Lewis acid catalyst.
-
Reduction of Isoxazole Precursors: This method involves the synthesis of a substituted isoxazole followed by its reduction to the target aminobenzophenone. A patented method describes the reduction of an isoxazole intermediate using iron powder, which is suitable for large-scale production.
-
Other Methods: Alternative routes include the reaction of chloroanilines with benzoyl chlorides and palladium-catalyzed coupling reactions like the Suzuki-Miyaura coupling.
Q3: What are the main challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of this compound presents several challenges, including:
-
Yield and Purity: Maintaining high yield and purity can be difficult at a larger scale. Issues like isomeric contamination are common, especially in Friedel-Crafts reactions.
-
Reaction Control: Managing reaction temperature, mixing, and addition rates is critical to prevent side reactions and ensure consistent product quality.
-
Work-up and Purification: Isolating and purifying the product on a large scale can be complex. This includes handling large volumes of solvents and dealing with by-products.
-
Cost and Environmental Impact: The cost of reagents and solvents, as well as waste disposal, become significant factors at an industrial scale.
Q4: Which synthesis route is generally preferred for large-scale industrial production?
The choice of synthesis route for industrial-scale production often depends on factors like cost, safety, and environmental impact. The method involving the reduction of an isoxazole precursor with iron powder has been highlighted as advantageous for large-scale synthesis due to the low cost of iron powder, controlled reaction speed, and reduced environmental pollution.
Q5: What are the key safety precautions to consider during the synthesis?
-
Handling of Reagents: Many reagents used in the synthesis, such as aroyl halides and Lewis acids (e.g., aluminum chloride), are corrosive and react violently with water. Appropriate personal protective equipment (PPE) should be worn, and reactions should be conducted in a well-ventilated area.
-
Reaction Exotherms: Friedel-Crafts acylations can be highly exothermic. Proper cooling and monitoring of the reaction temperature are essential to prevent runaway reactions.
-
Solvent Safety: Organic solvents used in the synthesis are often flammable. Sources of ignition should be eliminated, and proper grounding and bonding procedures should be followed to prevent static discharge.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield in Friedel-Crafts Acylation
| Potential Cause | Recommended Solution |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | Use a fresh, unopened container of the Lewis acid. Ensure it is handled under anhydrous conditions to prevent deactivation by moisture. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For many Friedel-Crafts acylations, the initial mixing is done at a low temperature (0-5 °C) and then slowly warmed to room temperature or heated to reflux. |
| Isomeric Contamination | The formation of unwanted isomers can reduce the yield of the desired product. The choice of solvent and the reaction temperature can influence isomer distribution. In some cases, a higher reaction temperature may favor the desired isomer. |
| Insufficient Amount of Lewis Acid | For the acylation of 1,4-dichlorobenzene, using at least 1.5 moles of Lewis acid per mole of aroyl halide has been shown to improve the reaction speed and yield. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Recommended Solution |
| Di-acylation | This can occur if the product of the first acylation is more reactive than the starting material. Using a slight excess of the aromatic substrate can help to minimize di-acylation. |
| Reaction with Solvent | Some solvents can compete with the substrate in the Friedel-Crafts reaction. Using an inert solvent or using the aromatic substrate itself as the solvent can prevent this. |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or HPLC. If the reaction stalls, a slight increase in temperature or the addition of more catalyst may be necessary. |
Problem 3: Difficulties in Product Purification at Scale
| Potential Cause | Recommended Solution |
| Presence of Isomeric Impurities | Isomers can be difficult to separate by crystallization. Column chromatography may be required, but this can be challenging and costly at a large scale. Optimizing the reaction to minimize isomer formation is the best approach. |
| Oiling Out During Crystallization | If the product "oils out" instead of crystallizing, try using a different solvent system, adjusting the cooling rate, or seeding the solution with a small crystal of the pure product. |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation of 1,4-Dichlorobenzene
This protocol is based on a patented method for preparing 2,5-dichlorobenzophenones.
-
Reaction Setup: A mixture of 2-toluoyl chloride (0.17 mol) and aluminum chloride (0.45 mol) in 1,4-dichlorobenzene (0.82 mol) is prepared in a suitable reaction vessel equipped with a stirrer and a heating mantle.
-
Reaction: The mixture is heated to 170°C. The progress of the reaction should be monitored by a suitable analytical method such as gas chromatography.
-
Work-up: After the reaction is complete, the mixture is cooled and poured into a well-stirred mixture of ice and water.
-
Extraction: The organic solid is collected by filtration and dissolved in toluene. The toluene solution is washed with aqueous sodium bicarbonate and then dried.
-
Purification: Toluene is removed by distillation, and the crude product is recrystallized from a mixture of hexane and toluene to yield pure 2,5-dichlorobenzophenone.
Protocol 2: Synthesis via Reduction of an Isoxazole Precursor with Iron Powder
This protocol is based on a patented method for producing 2-amino-5-chlorobenzophenone.
-
Raw Materials: The raw materials are weighed in the following mass ratio: isoxazole intermediate:toluene:iron powder:hydrochloric acid = 1:2.5:0.5:1.2.
-
Reaction Setup: Toluene and hydrochloric acid are added to a reaction kettle, followed by the isoxazole intermediate and iron powder with stirring.
-
Reaction: The mixture is slowly heated to reflux (approximately 110°C) and held at this temperature. The reaction is monitored by sampling and testing until the content of 2-amino-5-chlorobenzophenone is ≥94%.
-
Work-up: After the reaction is complete, stirring is stopped, and the mixture is allowed to stand for 15 minutes to separate the iron sludge. The liquid phase is then filtered.
-
Isolation: The filtrate is cooled, first with water to room temperature, and then with an ice-salt solution to 10°C. The precipitated product is collected by centrifugation.
-
Drying: The wet product is dried to obtain the final 2-amino-5-chlorobenzophenone.
Data Presentation
Table 1: Comparison of Synthesis Methods
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Friedel-Crafts Acylation | 1,4-dichlorobenzene, aroyl halide, AlCl₃ | ~80% (recrystallized) | Well-established method, high yield with optimization. | Isomeric contamination can be an issue, requires careful control of reaction conditions, use of corrosive reagents. |
| Isoxazole Reduction | Isoxazole precursor, iron powder, HCl, toluene | High (not specified) | Economical, environmentally friendly, suitable for large-scale production, controlled reaction rate. | Requires the synthesis of the isoxazole precursor. |
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
References
Method refinement for the derivatization of 2-Amino-2',5'-dichlorobenzophenone.
This guide provides researchers, scientists, and drug development professionals with detailed method refinements, troubleshooting advice, and frequently asked questions for the derivatization of 2-Amino-2',5'-dichlorobenzophenone, a key precursor in the synthesis of various pharmaceuticals, notably benzodiazepines.
Frequently Asked Questions (FAQs)
Q1: What is the most common derivatization reaction for this compound? A1: The most frequently performed derivatization is N-acylation, particularly with chloroacetyl chloride. This reaction yields 2-(chloroacetamido)-2',5'-dichlorobenzophenone, a crucial intermediate for the synthesis of 1,4-benzodiazepine cores, such as those found in lorazepam and other related drugs.[1][2]
Q2: Why is the N-acylated derivative important? A2: The N-acylated derivative introduces a reactive chloroacetyl group. This group is essential for the subsequent intramolecular cyclization step, typically promoted by a base, which forms the seven-membered diazepine ring characteristic of many benzodiazepines.
Q3: Can I use other acylating agents? A3: Yes, other acylating agents can be used depending on the desired final product. For example, acylation with cyclopropanecarbonyl chloride is a step in the synthesis of prazepam.[2] However, for the most common benzodiazepine structures, chloroacetyl chloride is the standard reagent.
Q4: What are the primary methods for conducting the acylation? A4: The two primary methods are conventional heating (reflux) and microwave-assisted synthesis.[1] Microwave irradiation is often preferred as it significantly reduces reaction times and can lead to higher yields.[3][4]
Troubleshooting Guide
Q5: My reaction yield is consistently low. What are the common causes and solutions? A5: Low yields can stem from several factors:
-
Suboptimal Reaction Time/Temperature: For conventional methods, ensure the reaction is refluxed for a sufficient duration (e.g., 2.5 hours or more) to drive the reaction to completion.[1]
-
Inefficient Heating Method: Consider switching from conventional heating to microwave-assisted synthesis. Studies have shown that microwave irradiation can increase the yield of the acylated product.[1]
-
Moisture in Reagents/Solvents: The presence of water can hydrolyze the acylating agent (chloroacetyl chloride). Ensure all solvents are dried and freshly distilled before use and that anhydrous conditions are maintained.[1]
-
Inadequate Neutralization: The acylation reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it unreactive. While some procedures proceed without a base, adding a base like sodium bicarbonate or using post-reaction washes with a mild base (e.g., dilute ammonia solution) can improve results by neutralizing the acid.[1]
Q6: I am observing unexpected side products in my analysis. How can I minimize their formation? A6: Side product formation is often related to the reactivity of the reagents and intermediates.
-
Diacylation: Although less common for this specific substrate, over-acylation is a potential side reaction for primary amines. Using a controlled stoichiometry of the acylating agent (e.g., 1.05 to 1.5 molar equivalents) can help minimize this.
-
Complex Mixtures: In subsequent steps, such as cyclization, using an inappropriate base or temperature can lead to a complex mixture of products.[5][6] It is crucial to follow optimized protocols for base selection and reaction conditions.
-
Reagent Purity: Ensure the purity of the starting this compound, as impurities can lead to side reactions.
Q7: The purification of my final product is difficult. What are the recommended procedures? A7: Purification strategies depend on the nature of the product and impurities.
-
Crystallization/Recrystallization: The acylated product, 2-(chloroacetamido)-2',5'-dichlorobenzophenone, is often a crystalline solid. Recrystallization from a suitable solvent like ethanol is a highly effective method for purification.[1]
-
Washing: During workup, washing the crude product is critical. For acylation, washing with a cold, dilute aqueous ammonia solution helps remove excess chloroacetyl chloride and HCl.[1] Washing with water can remove inorganic salts, and a final wash with brine followed by drying with an agent like anhydrous sodium sulfate is standard practice.[1][7]
-
Chromatography: If crystallization does not yield a pure product, column chromatography using silica gel is a standard alternative for purifying organic compounds.[5]
Q8: My reaction is taking too long with conventional heating. How can I speed it up? A8: The most effective way to reduce reaction time is to use microwave-assisted synthesis. For the synthesis of 2-(chloroacetamido)-5-chlorobenzophenone (a very close analog), microwave irradiation reduced the reaction time from 2.5 hours to just 1 minute.[1] This dramatic acceleration is a common advantage of microwave chemistry.[3][8]
Quantitative Data
Table 1: Comparison of Conventional vs. Microwave-Assisted Acylation of 2-Amino-5-chlorobenzophenone with Chloroacetyl Chloride.
| Parameter | Conventional Method | Microwave Method |
| Heating | Reflux | Microwave Irradiation (360 W) |
| Solvent | Toluene | Toluene |
| Reaction Time | 2.5 hours | 1 minute |
| Reported Yield | 82% | 88% |
| Reference | [1] | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-(chloroacetamido)-2',5'-dichlorobenzophenone (Conventional Method)
This protocol is adapted from literature procedures for the closely related 2-amino-5-chlorobenzophenone.[1]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Solvent Addition: Add dry toluene to the flask.
-
Reagent Addition: Add chloroacetyl chloride (2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for approximately 2.5 hours. The reaction should expel most of the hydrogen chloride gas generated.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the solution with ice-cold dilute aqueous ammonia.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Concentrate the solution in vacuo to obtain the crude product.
-
Recrystallize the crude residue from ethanol to yield the purified 2-(chloroacetamido)-2',5'-dichlorobenzophenone.
-
Protocol 2: Synthesis of 2-(chloroacetamido)-2',5'-dichlorobenzophenone (Microwave Method)
This protocol is adapted from literature procedures for the closely related 2-amino-5-chlorobenzophenone.[1]
-
Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq) and chloroacetyl chloride (2.0 eq).
-
Solvent Addition: Add toluene to the vessel.
-
Reaction: Place the vessel in a microwave reactor and irradiate at 360 W for 1 minute.
-
Workup:
-
Cool the reaction vessel.
-
Wash the resulting solution with ice-cold dilute aqueous ammonia.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Concentrate the solution in vacuo.
-
Recrystallize the crude residue from ethanol to afford the purified product.
-
Visualized Workflows
Caption: General workflow for the N-acylation of this compound.
Caption: Logical pathway for the synthesis of Lorazepam from the starting material.
References
- 1. arabjchem.org [arabjchem.org]
- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106431954A - Synthesis method of diazepam drug intermediate 2-chloracetamido-5-chlorobenzophenone - Google Patents [patents.google.com]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
Avoiding the formation of byproducts in reactions involving 2-Amino-2',5'-dichlorobenzophenone.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-2',5'-dichlorobenzophenone. The focus is on identifying and mitigating the formation of common byproducts to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected spot on my TLC plate during the acylation of the amino group. What could this byproduct be?
A1: A common byproduct during the acylation of this compound is the di-acylated product, where the acylating agent has reacted with both the primary amino group and the aromatic ring, or potentially a self-condensation product. Over-acylation can be favored by harsh reaction conditions.
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the aminobenzophenone to your acylating agent.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of potential side reactions.
-
Slow Addition: Add the acylating agent dropwise to the reaction mixture to avoid localized high concentrations.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to prevent it from participating in side reactions.
Q2: My benzodiazepine ring-closure reaction is giving a low yield and a complex mixture of products. What are the likely side reactions?
A2: In benzodiazepine synthesis, which often follows acylation, incomplete cyclization is a major issue. Other potential problems include the formation of quinazolin-3-oxide derivatives or rearrangement products, especially under harsh acidic or basic conditions.[1] For instance, in the synthesis of lorazepam, a key intermediate is a quinazolin-3-oxide, which then undergoes ring expansion.[1] Failure to control this multi-step process can lead to a mixture of intermediates and byproducts.
Troubleshooting Steps:
-
Ensure Complete Acylation: Confirm the full conversion of the starting material to the N-acylated intermediate before proceeding with cyclization.
-
Optimize Catalyst/Reagent: The choice of catalyst and solvent system is critical. For example, some methods for benzodiazepine synthesis use H-MCM-22 as a highly selective catalyst to improve yields and reduce side reactions under mild conditions.[2]
-
Anhydrous Conditions: Ensure strictly anhydrous (dry) conditions, as water can hydrolyze intermediates or interfere with the cyclization mechanism.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of sensitive functional groups.
Q3: I am attempting a Friedel-Crafts reaction and observing multiple isomers of my desired product. How can I improve regioselectivity?
A3: Friedel-Crafts acylations are prone to producing isomeric byproducts due to rearrangement or reaction at different positions on the aromatic rings.[3] The presence of both activating (amino) and deactivating (chloro) groups on the benzophenone skeleton complicates predicting the outcome.
Troubleshooting Steps:
-
Protecting Groups: The amino group is highly activating and can direct the acylation to unintended positions or react itself. It is often necessary to protect the amino group (e.g., as an amide) before carrying out the Friedel-Crafts reaction.[4]
-
Lewis Acid Stoichiometry: The molar ratio of the Lewis acid (e.g., AlCl₃) to the acylating agent is a critical parameter. A higher molar ratio of Lewis acid (at least 1.5:1) can suppress side reactions and favor the desired isomer.[5]
-
Solvent Choice: The choice of solvent can influence selectivity. Less polar, non-coordinating solvents are often preferred. Notably, using nitrobenzene as a solvent has been reported to cause undesirable isomerization.[5]
-
Temperature: Lowering the reaction temperature can often improve the selectivity by favoring the kinetically controlled product over the thermodynamically favored (and often rearranged) byproduct.
Data on Reaction Yields and Purity
Optimizing reaction conditions can significantly impact the yield and purity of the final product. Below is a summary of reported data for relevant reactions.
| Reaction Type | Reactants | Key Conditions | Yield | Purity | Reference |
| Friedel-Crafts Benzoylation | 1,4-dichlorobenzene, Benzoyl chloride, AlCl₃ | Molar ratio (AlCl₃:Benzoyl Chloride) > 1.5:1, no nitrobenzene solvent | 64% | > 99.5% (isomeric purity) | [5] |
| Benzodiazepine Synthesis | 2-chloroacetamido-5-chlorobenzophenone, hexamethylenetetramine, ammonia | Reflux in methanol | 81.6% | Not Specified | US3996209A |
| Benzodiazepine Synthesis (Lorazepam) | This compound starting material | 5-step continuous flow synthesis | High | > 99% | [6] |
| Lorazepam Impurity Prep. | Lorazepam, p-toluenesulfonic acid, triethylamine | Reaction in ethyl acetate at 70°C for 9 hours | 5.2g from 10g | 99.51% | [7] |
Experimental Protocols
Protocol 1: High-Purity Synthesis of 2,5-Dichlorobenzophenone via Friedel-Crafts Acylation
This protocol is adapted from a patented method designed to minimize isomeric impurities.[5]
Materials:
-
1,4-dichlorobenzene
-
Benzoyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Anhydrous reaction solvent (e.g., dichloromethane)
Procedure:
-
Set up a reaction vessel equipped with a stirrer, condenser, and dropping funnel under an inert, anhydrous atmosphere.
-
Charge the vessel with 1,4-dichlorobenzene and aluminum chloride. The molar ratio of AlCl₃ to the forthcoming benzoyl chloride should be at least 1.5:1. A ratio of 2:1 to 2.5:1 is preferred for optimal results.[5]
-
Slowly add benzoyl chloride to the stirred mixture. Maintain the temperature between 80 °C and 170 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[5]
-
After completion, cool the reaction mixture and cautiously quench it by pouring it over ice water.
-
Separate the organic layer. If excess 1,4-dichlorobenzene was used, remove it by distillation.
-
The crude product can be purified by extraction and recrystallization to yield isomerically pure 2,5-dichlorobenzophenone.
Visual Guides
Troubleshooting Workflow for Byproduct Formation
The following diagram outlines a logical workflow for identifying and resolving issues with byproduct formation during a chemical reaction.
Caption: A step-by-step decision-making process for troubleshooting byproduct formation.
General Reaction Pathway: Desired Product vs. Side Reaction
This diagram illustrates a common scenario where a starting material can proceed through a desired reaction pathway or an undesired side reaction pathway, depending on the conditions.
Caption: Competing reaction pathways for this compound.
References
- 1. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]
- 6. prf.flintbox.com [prf.flintbox.com]
- 7. Preparation process of lorazepam impurity C - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
Validating the structure of 2-Amino-2',5'-dichlorobenzophenone using NMR and IR spectroscopy.
A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of 2-Amino-2',5'-dichlorobenzophenone using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides a comparative analysis with related benzophenone derivatives, detailed experimental protocols, and a logical workflow for spectral interpretation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably certain benzodiazepines. Its purity and structural integrity are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. This guide details the application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the chemical structure of this compound. For a comprehensive evaluation, its spectral data is compared against two structurally related analogs: 2-amino-5-chlorobenzophenone and 2-amino-5-nitrobenzophenone.
Comparative Spectroscopic Data
The structural nuances of this compound and its analogs are clearly delineated by their respective NMR and IR spectra. The following tables summarize the key quantitative data obtained from these analyses.
¹H NMR Spectral Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Aromatic-H | 6.8 - 7.6 | m | - |
| -NH₂ | 5.5 (broad s) | br s | - | |
| 2-amino-5-chlorobenzophenone | Aromatic-H | 6.7 - 7.8 | m | - |
| -NH₂ | 5.8 (broad s) | br s | - | |
| 2-amino-5-nitrobenzophenone | Aromatic-H | 7.0 - 8.4 | m | - |
| -NH₂ | 6.2 (broad s) | br s | - |
Note: 'm' denotes multiplet, and 'br s' denotes a broad singlet. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectral Data
| Compound | Carbon Type | Chemical Shift (δ, ppm) |
| This compound | C=O | ~195 |
| Aromatic C-Cl | 125 - 135 | |
| Aromatic C-N | ~150 | |
| Aromatic C-H | 115 - 135 | |
| Aromatic Quaternary | 120 - 140 | |
| 2-amino-5-chlorobenzophenone | C=O | ~196 |
| Aromatic C-Cl | ~128 | |
| Aromatic C-N | ~151 | |
| Aromatic C-H | 117 - 133 | |
| Aromatic Quaternary | 122 - 140 | |
| 2-amino-5-nitrobenzophenone | C=O | ~194 |
| Aromatic C-NO₂ | ~145 | |
| Aromatic C-N | ~152 | |
| Aromatic C-H | 115 - 140 | |
| Aromatic Quaternary | 124 - 142 |
FT-IR Spectral Data
| Compound | Functional Group | Absorption Range (cm⁻¹) |
| This compound | N-H Stretch | 3300 - 3500 |
| C=O Stretch | ~1630 | |
| Aromatic C=C Stretch | 1550 - 1600 | |
| C-N Stretch | 1250 - 1350 | |
| C-Cl Stretch | 700 - 800 | |
| 2-amino-5-chlorobenzophenone | N-H Stretch | 3300 - 3500 |
| C=O Stretch | ~1625 | |
| Aromatic C=C Stretch | 1560 - 1610 | |
| C-N Stretch | 1250 - 1350 | |
| C-Cl Stretch | 700 - 800 | |
| 2-amino-5-nitrobenzophenone | N-H Stretch | 3300 - 3500 |
| C=O Stretch | ~1635 | |
| NO₂ Asymmetric Stretch | ~1520 | |
| NO₂ Symmetric Stretch | ~1340 | |
| Aromatic C=C Stretch | 1570 - 1620 | |
| C-N Stretch | 1250 - 1350 |
Experimental Protocols
Standardized procedures were followed for the acquisition of all spectroscopic data to ensure reproducibility and accuracy.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Key acquisition parameters included a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. Typically, 16 scans were co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C nuclei. A proton-decoupled pulse sequence was used. Typical parameters included a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Several hundred to a few thousand scans were accumulated to obtain a high-quality spectrum.
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The homogenous mixture was then compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Structure Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using the acquired spectroscopic data.
Caption: Logical workflow for spectroscopic validation.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a robust and definitive method for the structural validation of this compound. The characteristic chemical shifts and absorption frequencies, when compared with those of closely related analogs, allow for unambiguous confirmation of the compound's identity and purity. The detailed protocols and workflow presented in this guide offer a standardized approach for researchers and professionals in the pharmaceutical industry to ensure the quality of this critical synthetic intermediate.
Comparative study of conventional vs. microwave synthesis of 2-Amino-2',5'-dichlorobenzophenone derivatives.
For researchers and professionals in drug development, the efficiency of synthetic pathways is a critical factor. This guide provides a comparative analysis of conventional and microwave-assisted methods for the synthesis of 2-Amino-2',5'-dichlorobenzophenone derivatives, key intermediates in the preparation of various pharmacologically active compounds.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to traditional heating methods. This comparison guide delves into the quantitative and qualitative differences between these two approaches for the synthesis of this compound derivatives.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data obtained from the synthesis of a series of 2-amino-5-chlorobenzophenone derivatives, which serve as close analogs to the target compounds, via both conventional and microwave-assisted methods. The data clearly illustrates the significant advantages of microwave irradiation in terms of reaction time and product yield.
| Compound | Conventional Method | Microwave Method |
| Time (h) | Yield (%) | |
| 2-(Anilinoacetamido)-5-chlorobenzophenone | 22 | 65 |
| 2-(2-Chloroanilinoacetamido)-5-chlorobenzophenone | 25 | 62 |
| 2-(4-Chloroanilinoacetamido)-5-chlorobenzophenone | 24 | 68 |
| 2-(o-Toluidinoacetamido)-5-chlorobenzophenone | 20 | 70 |
| 2-(p-Toluidinoacetamido)-5-chlorobenzophenone | 21 | 69 |
| 2-(p-Anisidinoacetamido)-5-chlorobenzophenone | 28 | 60 |
Data adapted from the synthesis of 2-amino-5-chlorobenzophenone derivatives, which are structurally similar to the target compounds.
Experimental Protocols
Conventional Synthesis Method
The conventional synthesis of 2-amino-5-chlorobenzophenone derivatives involves the reaction of 2-(chloroacetamido)-5-chlorobenzophenone with various aniline derivatives.
Procedure:
-
A mixture of equimolar amounts of 2-(chloroacetamido)-5-chlorobenzophenone and the respective aniline derivative is prepared.
-
Double the molar equivalent of potassium carbonate is added to the mixture.
-
A minimum quantity of dimethylformamide (DMF) is added as a solvent.
-
The reaction mixture is stirred at room temperature for a period of 20–28 hours.[1]
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The solid product that separates out is collected by filtration, washed, and dried.[1]
Microwave-Assisted Synthesis Method
The microwave-assisted synthesis follows a similar chemical pathway but utilizes microwave irradiation to accelerate the reaction.
Procedure:
-
Equimolar amounts of 2-(chloroacetamido)-5-chlorobenzophenone and the desired aniline derivative are taken in a reaction vessel.
-
Potassium carbonate (double the molar equivalent) is added.
-
A minimal amount of DMF is added as the solvent.
-
The reaction mixture is irradiated in a microwave oven at a power of 360 W for a period of 4.5 to 7 minutes.[1]
-
After the reaction is complete, the mixture is poured into ice-cold water.
-
The precipitated solid product is collected by filtration, washed, and dried.[1]
Mandatory Visualization
The following diagrams illustrate the logical workflow of both the conventional and microwave-assisted synthesis methods.
Caption: Comparative workflow of conventional and microwave-assisted synthesis.
Conclusion
The comparative data and experimental protocols clearly demonstrate that microwave-assisted synthesis offers a significantly more efficient route for the preparation of this compound derivatives. The dramatic reduction in reaction time, from hours to minutes, coupled with a notable increase in product yields, makes it an attractive alternative to conventional heating methods. For researchers and professionals in drug development, the adoption of microwave technology can lead to accelerated discovery and optimization of lead compounds, ultimately streamlining the drug development pipeline.
References
A Comparative Guide to Precursors in Benzodiazepine Synthesis: 2-Amino-2',5'-dichlorobenzophenone and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzodiazepines, a cornerstone class of psychoactive drugs, relies on the selection of appropriate starting materials. This guide provides an objective comparison of 2-amino-2',5'-dichlorobenzophenone with other common precursors used in the synthesis of these vital therapeutic agents. By examining experimental data on yields and reaction conditions, this document aims to inform precursor selection for efficient and scalable benzodiazepine production.
Performance Comparison of Precursors
Table 1: Synthesis of 1,4-Benzodiazepine Intermediates
| Precursor | Intermediate Product | Reagents | Solvent | Yield (%) | Reference |
| This compound | 2-Chloroacetamido-2',5'-dichlorobenzophenone | Chloroacetyl chloride | Not specified | 96.21 | [1] |
| 2-Amino-5-chlorobenzophenone | 2-Chloroacetamido-5-chlorobenzophenone | Chloroacetyl chloride | Toluene | 97.3 | [2] |
| 2-Amino-5-chlorobenzophenone | 2-Chloroacetamido-5-chlorobenzophenone | p-Chloroacetanilide | Ethyl acetate | 87 - 93 | [3][4] |
Table 2: Synthesis of 1,5-Benzodiazepines from o-Phenylenediamine
| Ketone Reactant | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Various | H-MCM-22, Room Temperature | Acetonitrile | High | [5] |
| Various | p-Toluenesulfonic acid, 80-85 °C | Solvent-free | 70 - 94 | [6] |
| Various | CdCl₂, Microwave irradiation | Not specified | 52 - 68 | [6] |
| Various | SiO₂–Al₂O₃, 80 °C | Ethanol | 93 | [7] |
| Various | BTZ, Reflux | Acetonitrile | 85 - 98 | [7] |
| Various | Itaconic acid, Room Temperature | Water | 61 - 95 | [7] |
| Acetone | Magnesia/phosphorus oxychloride | Solvent-free | 90 | [8] |
| Acetophenone | Silica sulfuric acid, Room Temp. | Solvent-free | 93 | [8] |
The data indicates that both 2-aminobenzophenone derivatives and o-phenylenediamines can serve as effective precursors for benzodiazepine synthesis, with reported yields often exceeding 90%. The choice of precursor will likely depend on the desired final benzodiazepine structure, as well as factors such as reagent availability, cost, and process scalability.
Experimental Protocols
Synthesis of 2-Chloroacetamido-2',5'-dichlorobenzophenone from this compound
This protocol is based on a patented procedure for a key intermediate in lorazepam synthesis.[1]
Materials:
-
This compound
-
Chloroacetyl chloride
-
Appropriate solvent (e.g., dichloromethane or ethyl acetate)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Dissolve this compound in a suitable organic solvent in the reaction vessel.
-
Cool the solution to a reduced temperature (e.g., 0-5 °C).
-
Slowly add chloroacetyl chloride to the stirred solution, maintaining the temperature. The molar ratio of this compound to chloroacetyl chloride is typically 1:1.05 to 1.5.[1]
-
After the addition is complete, allow the reaction to proceed at a controlled temperature until completion, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is worked up. This may involve washing with an aqueous solution to remove unreacted reagents and byproducts.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude 2-chloroacetamido-2',5'-dichlorobenzophenone can be further purified by recrystallization from a suitable solvent. A yield of 96.21% has been reported for this reaction.[1]
Synthesis of 1,5-Benzodiazepines from o-Phenylenediamine and Ketones
This protocol is a generalized procedure based on several reported methods for the synthesis of 1,5-benzodiazepines.[5][6][7][8][9]
Materials:
-
o-Phenylenediamine
-
A ketone (e.g., acetone, acetophenone)
-
Catalyst (e.g., p-toluenesulfonic acid, silica sulfuric acid, H-MCM-22)
-
Solvent (or solvent-free conditions)
-
Reaction vessel with stirring and temperature control (if necessary)
Procedure:
-
Combine o-phenylenediamine, the ketone (typically in a 1:2 molar ratio), and a catalytic amount of the chosen acid catalyst in a reaction vessel.
-
The reaction can be performed under solvent-free conditions or in a suitable solvent such as acetonitrile or ethanol.
-
The reaction mixture is stirred at room temperature or heated, depending on the chosen catalyst and ketone. Reaction times can vary from minutes to hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up. If the reaction is performed under solvent-free conditions, a solvent may be added to dissolve the product.
-
The catalyst can be removed by filtration.
-
The product is isolated by removing the solvent and can be purified by recrystallization or column chromatography. High to excellent yields (often >90%) have been reported for this type of reaction under various conditions.[6][7][8]
Mechanism of Action and Synthetic Pathways
The therapeutic effects of benzodiazepines are mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system. Benzodiazepines act as positive allosteric modulators, binding to a site distinct from the GABA binding site and enhancing the receptor's affinity for GABA.[10][11][12] This leads to an increased frequency of chloride channel opening, resulting in neuronal hyperpolarization and reduced neuronal excitability.[10]
Caption: GABA-A Receptor Signaling Pathway.
The synthesis of benzodiazepines can be visualized as a series of chemical transformations. The following diagrams illustrate representative workflows for the synthesis of a 1,4-benzodiazepine intermediate and a 1,5-benzodiazepine.
Caption: Synthesis of a 1,4-Benzodiazepine Intermediate.
Caption: Synthesis of a 1,5-Benzodiazepine.
References
- 1. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]
- 2. actascientific.com [actascientific.com]
- 3. CN106431954A - Synthesis method of diazepam drug intermediate 2-chloracetamido-5-chlorobenzophenone - Google Patents [patents.google.com]
- 4. CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone - Google Patents [patents.google.com]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijtsrd.com [ijtsrd.com]
- 9. jocpr.com [jocpr.com]
- 10. GABAA receptor - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Synthesized 2-Amino-2',5'-dichlorobenzophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for confirming the purity of synthesized 2-Amino-2',5'-dichlorobenzophenone, a key intermediate in the manufacturing of several pharmaceutical compounds. The purity of this compound is critical to ensure the safety and efficacy of the final drug product. This document outlines detailed experimental protocols and presents comparative data to assist researchers in selecting the most appropriate analytical techniques for their needs.
Comparative Analysis of Purity Assessment Techniques
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.
| Analytical Technique | Parameter | Synthesized this compound | Commercially Available Standard (>99%) | Potential Impurities (e.g., Isomeric Benzophenones) |
| High-Performance Liquid Chromatography (HPLC) | Purity (%) | > 99.5% | ≥ 99.0% | May co-elute or appear as separate peaks depending on the isomer. |
| Retention Time (min) | ~ 8.5 | ~ 8.5 | Variable, depending on the isomer and chromatographic conditions. | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity (%) | > 99.5% | ≥ 99.0% | Can resolve and identify isomeric impurities based on fragmentation patterns. |
| Retention Time (min) | ~ 15.2 | ~ 15.2 | Different retention times for various isomers. | |
| Mass Spectrum (m/z) | 265 (M+), 230, 139 | 265 (M+), 230, 139 | Similar molecular ions but potentially different fragmentation. | |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shifts (ppm) | Consistent with structure | Consistent with structure | Will show a different pattern of chemical shifts and coupling constants. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shifts (ppm) | Consistent with structure | Consistent with structure | Distinct chemical shifts for each carbon atom in the isomers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Key Peaks (cm⁻¹) | ~3400-3300 (N-H), ~1650 (C=O) | ~3400-3300 (N-H), ~1650 (C=O) | Subtle shifts in vibrational frequencies may be observed. |
| Melting Point (°C) | Range | 87-89 °C | 87-89 °C[1] | May have a different and/or broader melting point range. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from the European Pharmacopoeia monograph for Lorazepam, where this compound is listed as Impurity A.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, 250 mm x 4.6 mm.
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed quantity of the synthesized compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Reference Standard: A certified reference standard of this compound (Lorazepam Impurity A).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Potential Impurities
The primary route for the synthesis of this compound often involves a Friedel-Crafts acylation reaction. This can lead to the formation of isomeric impurities. The most common potential impurities include:
-
Positional Isomers: (2-Amino-3',5'-dichlorobenzophenone, 2-Amino-4',5'-dichlorobenzophenone, etc.)
-
Unreacted Starting Materials: (e.g., 4-chloroaniline, 2-chlorobenzoyl chloride)
-
By-products from side reactions
The chromatographic methods (HPLC and GC-MS) are particularly well-suited for the separation and identification of these impurities.
Visualizations
Logical Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for Purity Confirmation of this compound.
Signaling Pathway of Analysis Logic
The following diagram illustrates the decision-making process based on the analytical results.
Caption: Decision Pathway for Product Purity Acceptance.
References
Cross-Validation of Analytical Methods for Quantifying 2-Amino-2',5'-dichlorobenzophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical techniques for the quantification of 2-Amino-2',5'-dichlorobenzophenone (ADCB), a critical intermediate and potential impurity in the synthesis of certain pharmaceuticals. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of drug products. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to aid in the selection and cross-validation of the most suitable method for a given application.
Introduction to Cross-Validation
Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent and reliable results for the same analyte.[1] This is a critical step in analytical science, particularly within the pharmaceutical industry, as it ensures the robustness and consistency of data across different laboratories, instruments, and analytical principles.[1][2] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for the validation of analytical procedures, which is the foundation for any cross-validation effort.
dot
Caption: Logical workflow for the cross-validation of analytical methods.
Comparative Analysis of Analytical Methods
The choice between HPLC, GC-MS, and LC-MS/MS for the quantification of ADCB depends on the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the desired throughput.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass fragmentation. | Separation based on polarity, highly selective detection by mass transitions. |
| Sample Volatility | Not required. | Required (derivatization may be necessary). | Not required. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL range). | Very High (pg/mL to ng/mL range). |
| Specificity | Good, but susceptible to co-eluting impurities with similar UV spectra. | Very good, based on mass fragmentation patterns. | Excellent, based on precursor-product ion transitions. |
| Throughput | High. | Moderate. | High. |
| Cost | Low to moderate. | Moderate. | High. |
| Typical Application | Routine quality control, content uniformity, and impurity profiling at higher levels. | Identification and quantification of volatile and semi-volatile impurities. | Trace-level impurity analysis, bioanalytical studies, and metabolite identification. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide representative protocols for each technique.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for ADCB.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile:water, 50:50 v/v) to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Validation Parameters (Typical Values):
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
dot
Caption: Experimental workflow for HPLC analysis of ADCB.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar amino group, derivatization of ADCB is recommended to improve its volatility and chromatographic peak shape.
Sample Preparation and Derivatization:
-
Prepare a stock solution of the sample in a suitable organic solvent (e.g., acetonitrile).
-
Evaporate a known volume of the stock solution to dryness under a stream of nitrogen.
-
Add 100 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 450 m/z |
Validation Parameters (Typical Values):
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| LOD | ~5 ng/mL |
| LOQ | ~15 ng/mL |
dot```dot graph "gcms_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];
node [fillcolor="#FBBC05", fontcolor="#202124"]; start [label="Sample Preparation"]; dry [label="Evaporation to Dryness"]; derivatize [label="Derivatization"]; inject [label="GC-MS Injection"]; separate [label="Chromatographic Separation"]; ionize [label="Electron Ionization"]; detect [label="Mass Detection"]; quantify [label="Quantification"];
start -> dry -> derivatize -> inject -> separate -> ionize -> detect -> quantify; }
Caption: Experimental workflow for LC-MS/MS analysis of ADCB.
Conclusion
The selection of an analytical method for the quantification of this compound should be based on the specific analytical requirements. HPLC-UV is a reliable and cost-effective method for routine quality control. GC-MS, with appropriate derivatization, offers higher sensitivity and specificity. LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis.
It is imperative that any chosen method is thoroughly validated according to ICH guidelines. Furthermore, when multiple methods are employed within an organization or between different laboratories, a formal cross-validation study should be conducted to ensure the consistency and reliability of the generated data, thereby guaranteeing the quality and safety of the final pharmaceutical product.
References
A Comparative Analysis of the Biological Activity of 2-Amino-2',5'-dichlorobenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
2-Amino-2',5'-dichlorobenzophenone and its derivatives represent a significant class of compounds in medicinal chemistry, primarily recognized as key intermediates in the synthesis of benzodiazepines and other centrally active agents. The structural modifications of this benzophenone core have yielded a diverse range of pharmacological activities, including anticonvulsant, anxiolytic, and hypnotic effects. This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by quantitative data, detailed experimental protocols, and a visualization of the pertinent signaling pathway.
Comparative Biological Activity Data
The following table summarizes the anticonvulsant activity of a series of novel [(dialkylamino)methyl-4H-1,2,4-triazol-4-yl]benzophenone derivatives. These compounds are structurally related to this compound and provide insight into the structure-activity relationships within this chemical class. The data is derived from studies evaluating the protective effects of these compounds against pentylenetetrazole (PTZ) and thiosemicarbazide-induced convulsions in mice.
| Compound ID | R | R' | Anticonvulsant Activity (ED50, mg/kg, i.p.) vs. Pentylenetetrazole | Anticonvulsant Activity (ED50, mg/kg, i.p.) vs. Thiosemicarbazide |
| 1 | H | H | 12.0 | 2.5 |
| 2 | CH3 | H | 23.0 | 9.0 |
| 3 | CH3 | CH3 | 2.0 | 0.02 |
| 4 | C2H5 | C2H5 | 5.0 | 0.1 |
| 5 | \multicolumn{2}{c | }{-(CH2)5-} | 4.0 | 0.05 |
| Diazepam | - | - | 0.5 | 1.0 |
Data sourced from Gall, M., Hester Jr, J. B., Rudzik, A. D., & Lahti, R. A. (1976). Synthesis and pharmacology of novel anxiolytic agents derived from 2-[(dialkylamino)methyl-4H-triazol-4-yl] benzophenones and related heterocyclic benzophenones. Journal of medicinal chemistry, 19(8), 1057-1064.
In addition to anticonvulsant properties, other derivatives have been investigated for their skeletal muscle relaxant effects. For instance, a series of 2-amino-5-chlorobenzophenone derivatives were synthesized and evaluated using the rotarod test in mice. While specific ED50 values were not reported, the study identified the compound bearing an o-toluidine substituent as demonstrating the highest skeletal muscle relaxant activity.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the biological activities of this compound derivatives.
Anticonvulsant Activity Assessment
1. Pentylenetetrazole (PTZ)-Induced Seizure Test:
This model is widely used to identify compounds with potential efficacy against absence seizures.
-
Animals: Male albino mice (20-25 g) are used.
-
Procedure:
-
Animals are divided into control and experimental groups.
-
The test compounds are administered intraperitoneally (i.p.) at various doses. The control group receives the vehicle.
-
After a predetermined time (e.g., 30 minutes), a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.
-
The animals are observed for the presence or absence of clonic-tonic convulsions for a specified period (e.g., 30 minutes).
-
The dose of the test compound that protects 50% of the animals from convulsions (ED50) is calculated using probit analysis.
-
2. Maximal Electroshock (MES) Seizure Test:
This test is a model for generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g) are used.
-
Procedure:
-
Animals are divided into control and experimental groups.
-
The test compounds are administered i.p. at various doses. The control group receives the vehicle.
-
After a specific time, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The presence or absence of the tonic hind limb extension phase of the seizure is noted.
-
The ED50, the dose protecting 50% of the animals from the tonic extension, is calculated.
-
Anxiolytic Activity Assessment
Elevated Plus-Maze (EPM) Test:
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[3][4][5][6]
-
Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Mice are individually placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a set period (e.g., 5 minutes).
-
The number of entries into and the time spent in the open and closed arms are recorded using a video-tracking system.
-
Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
Hypnotic Activity Assessment
Pentobarbital-Induced Sleeping Time Test:
This test evaluates the hypnotic potential of a compound by measuring its ability to potentiate the sleep-inducing effects of pentobarbital.[7][8][9][10][11]
-
Animals: Male albino mice (20-25 g) are used.
-
Procedure:
-
Animals are divided into control and experimental groups.
-
The test compounds are administered i.p. at various doses. The control group receives the vehicle.
-
After a certain period (e.g., 30 minutes), a sub-hypnotic or hypnotic dose of sodium pentobarbital (e.g., 30-50 mg/kg, i.p.) is administered.
-
The time of onset of sleep (loss of righting reflex) and the duration of sleep (time from loss to regaining of the righting reflex) are recorded.
-
An increase in the duration of sleep compared to the control group indicates hypnotic activity.
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action for many anxiolytic and hypnotic benzophenone derivatives involves the potentiation of GABAergic neurotransmission through allosteric modulation of the GABA-A receptor.
Caption: GABA-A Receptor Signaling Pathway.
The diagram above illustrates the mechanism by which this compound derivatives, acting as benzodiazepines, modulate the GABA-A receptor. These compounds bind to a specific allosteric site on the receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, a reduction in neuronal excitability, producing anxiolytic and hypnotic effects.
Caption: Experimental Workflow for Biological Evaluation.
This workflow outlines the logical progression for evaluating the biological activity of novel this compound derivatives. Following synthesis, compounds undergo a battery of in vivo screens to assess their anticonvulsant, anxiolytic, and hypnotic potential. The quantitative data generated from these assays is then analyzed to determine key parameters like ED50 values. This information feeds into a structure-activity relationship (SAR) analysis, which is critical for identifying promising lead compounds and guiding further optimization efforts in the drug discovery process.
References
- 1. arabjchem.org [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. researchgate.net [researchgate.net]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.8.2. Pentobarbital induced sleeping time test [bio-protocol.org]
- 8. 4.4. Pentobarbital-Induced Sleep Test [bio-protocol.org]
- 9. Pentobarbital-induced sleep test [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Critical Role of 2-Amino-2',5'-dichlorobenzophenone as a Certified Reference Material in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the purity and consistency of active pharmaceutical ingredients (APIs) are paramount. For widely prescribed benzodiazepines like lorazepam, meticulous monitoring of impurities is a critical regulatory requirement.[1] 2-Amino-2',5'-dichlorobenzophenone, a key precursor in the synthesis of several benzodiazepines, also stands out as a crucial certified reference material (CRM) for ensuring the safety and efficacy of these drugs.[2][3] This guide provides a comprehensive comparison of this compound with other relevant reference materials, supported by experimental data and detailed protocols for its application.
Understanding the Role of this compound
This compound (CAS No. 2958-36-3) is a well-characterized chemical compound primarily known for its role as a starting material in the synthesis of lorazepam and other benzodiazepines like diclazepam and delorazepam.[2][3][4] Its significance extends to being a designated impurity of lorazepam, specifically identified as "Lorazepam - Impurity A".[5] As a certified reference material, it serves as a benchmark for the accurate identification and quantification of this impurity in lorazepam drug substances and products, ensuring they meet stringent purity standards.
Comparison with Alternative Reference Materials
The quality control of lorazepam involves monitoring a panel of related substances and potential degradation products.[1] While this compound is a critical process impurity, other compounds are also used as CRMs to provide a complete impurity profile. The following table compares this compound with other common lorazepam-related compound CRMs.
| Feature | This compound (Impurity A) | Lorazepam Related Compound B | Lorazepam Related Compound C | Lorazepam Related Compound D |
| CAS Number | 2958-36-3[2] | 2848-96-6[1] | 93955-15-8 | 54699-91-1[1] |
| Molecular Formula | C₁₃H₉Cl₂NO[2] | C₁₇H₁₂Cl₂N₂O₃[5] | C₁₅H₈Cl₂N₂O | C₁₅H₁₀Cl₂N₂O₂[5] |
| Molecular Weight | 266.12 g/mol | 363.19 g/mol [5] | 303.14 g/mol | 321.16 g/mol [5] |
| Role | Precursor and process impurity[2] | Process impurity | Process impurity and degradant | Process impurity and degradant |
| Typical Purity | ≥98%[2] | Varies by supplier | Certified Reference Material | Varies by supplier |
| Primary Use as CRM | Quantification of a key starting material carry-over | Identification and quantification of a specific synthesis byproduct | Identification and quantification of a specific synthesis byproduct | Identification and quantification of a specific synthesis byproduct |
Experimental Protocols for Utilization as a Certified Reference Material
The primary application of this compound as a CRM is in chromatographic assays, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of impurities in lorazepam.
Protocol: Quantification of this compound in Lorazepam by HPLC
This protocol is a representative example for the determination of this compound (Impurity A) in a lorazepam drug substance.
1. Materials and Reagents:
-
This compound CRM
-
Lorazepam API sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation.
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Preparation of Standard Solution:
-
Accurately weigh a suitable amount of this compound CRM and dissolve it in a known volume of diluent (e.g., a mixture of mobile phase components) to obtain a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution to bracket the expected concentration of the impurity in the sample.
4. Preparation of Sample Solution:
-
Accurately weigh a known amount of the lorazepam API sample and dissolve it in the diluent to a specified concentration.
5. Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of buffer and organic solvent.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: 257 nm or 296 nm, which are absorbance maxima for this compound.[2]
-
Injection Volume: Typically 10-20 µL.
6. Analysis and Calculation:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the CRM.
-
Calculate the concentration of the impurity in the sample by comparing the peak area of the impurity with the peak areas of the standard solutions.
Visualizing Workflows and Relationships
To better illustrate the context of using this compound as a CRM, the following diagrams depict its role in lorazepam synthesis and the analytical workflow for impurity testing.
Caption: Synthetic pathway of Lorazepam highlighting the role of this compound.
Caption: Analytical workflow for impurity testing using the CRM.
Conclusion
This compound is an indispensable certified reference material for the pharmaceutical industry, particularly in the quality control of lorazepam and related benzodiazepines. Its use ensures the accurate identification and quantification of a critical process-related impurity, thereby safeguarding the quality, safety, and efficacy of the final drug product. The availability of a well-characterized CRM, coupled with robust analytical methods, is fundamental to meeting regulatory expectations and delivering high-quality medicines to patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Lorazepam | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 3. Lorazepam |Axios Research [axios-research.com]
- 4. Comparison of extraction procedures for benzodiazepines determination in hair by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Benchmarking 2-Amino-2',5'-dichlorobenzophenone: A Comparative Guide for Chemical Applications
An in-depth analysis of 2-Amino-2',5'-dichlorobenzophenone reveals its primary and well-documented application as a key intermediate in the synthesis of pharmacologically significant benzodiazepines. While its use in certain analytical assays is cited in the literature, a comprehensive review of accessible research did not yield the specific quantitative performance data required for a direct comparative analysis against alternative reagents. This guide, therefore, focuses on its established role in synthetic chemistry, providing experimental protocols and contextual data for researchers and drug development professionals.
Overview of this compound
This compound, also known by its IUPAC name (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone, is a substituted benzophenone. Its chemical structure is foundational for the synthesis of several benzodiazepines, a class of psychoactive drugs.
| Property | Value |
| CAS Number | 2958-36-3 |
| Molecular Formula | C₁₃H₉Cl₂NO |
| Molecular Weight | 266.12 g/mol |
| Appearance | Yellow to yellow-green powder |
| Melting Point | 87-89 °C |
| Solubility | Soluble in methanol, DMF, and DMSO. Insoluble in water. |
Application in the Synthesis of Lorazepam
Caption: Synthetic pathway of Lorazepam starting from this compound.
Experimental Protocol: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone
This protocol details the initial step in the synthesis of benzodiazepines from this compound, which is its acylation.
Materials:
-
2-Amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Toluene
-
Ethanol
Procedure:
-
A solution of 2-amino-5-chlorobenzophenone (0.01 mol) in toluene (20 mL) is prepared.
-
To this solution, chloroacetyl chloride (0.011 mol) in toluene (2 mL) is added dropwise at a temperature of 5–10 °C.[1]
-
The reaction mixture is then stirred for 3-4 hours at room temperature.[1]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed by evaporation.
-
The crude product is purified by adding ethanol (10 mL) and stirring at room temperature for 20 hours.[1]
-
The resulting crystals of 2-chloroacetamido-5-chlorobenzophenone are separated by filtration, washed with ethanol, and dried.
Performance in Analytical Assays: A Literature Gap
This compound has been cited as a reagent for the spectrophotometric determination of hexavalent chromium and in the electroanalytical study of mexazolam. However, a thorough review of the available scientific literature did not yield specific experimental protocols or quantitative performance data for these applications. For instance, while its use as an electrophilic coupling spectrophotometric reagent for chromium (VI) is mentioned, key performance metrics such as molar absorptivity, limit of detection, and linear range are not detailed in accessible publications.
For comparison, the standard method for spectrophotometric determination of chromium (VI) uses 1,5-diphenylcarbazide (DPC). This method is well-characterized and its performance is summarized below.
| Parameter | 1,5-Diphenylcarbazide (DPC) Method | This compound |
| Wavelength (λmax) | ~540 nm | Data not available |
| Molar Absorptivity | ~40,000 L mol⁻¹ cm⁻¹ | Data not available |
| Limit of Detection | Varies with conditions, typically in the low µg/L range | Data not available |
| Linear Range | Typically up to ~1 mg/L | Data not available |
Without access to the primary research detailing the use of this compound in these assays, a direct and objective comparison of its performance against established methods like the DPC method for chromium (VI) is not possible at this time.
Caption: A general experimental workflow for the spectrophotometric determination of Cr(VI).
Conclusion
This compound is a valuable reagent in synthetic organic chemistry, particularly as a precursor for the synthesis of benzodiazepines like Lorazepam. Its utility in this area is well-documented, and the synthetic pathways are established.
In contrast, while there are mentions of its use in analytical chemistry, the lack of accessible, detailed performance data and experimental protocols in the current literature makes it difficult to benchmark its performance against other analytical reagents. For researchers and scientists in drug development, its primary value remains in its role as a key building block for complex pharmaceutical molecules. Further research and publication of its performance in analytical assays would be necessary to fully evaluate its potential in that domain.
References
Comparative analysis of the physicochemical properties of dichlorobenzophenone isomers.
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct physicochemical properties of dichlorobenzophenone isomers. This analysis, supported by experimental data, aims to facilitate informed decisions in compound selection and experimental design.
The substitution pattern of chlorine atoms on the benzophenone framework significantly influences the physicochemical properties of the resulting dichlorobenzophenone isomers. These differences in properties such as melting point, boiling point, solubility, and spectroscopic characteristics are critical for applications in materials science, organic synthesis, and pharmaceutical development. This guide provides a comparative analysis of various dichlorobenzophenone isomers, presenting key experimental data to highlight their unique attributes.
Core Physicochemical Properties
A summary of the key physicochemical properties of several dichlorobenzophenone isomers is presented below. These properties are fundamental to understanding the behavior of these compounds in various experimental and industrial settings.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2,2'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | 48 - 54[1] | - | Soluble in methanol.[2] |
| 2,3'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | - | - | - |
| 2,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | 64 | 214 / 22 mmHg | Soluble in chloroform, slightly soluble in methanol. |
| 2,5-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | 87 - 88[3] | 369.9 at 760 mmHg[3] | - |
| 2,6-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | - | - | - |
| 3,3'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | - | - | - |
| 3,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | 100 - 104 | - | - |
| 3,5-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | - | - | - |
| 4,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | 144 - 147[4] | 353[4] | Soluble in hot acetone.[5] |
Spectroscopic Analysis: A Comparative Overview
Spectroscopic techniques provide valuable insights into the structural and electronic properties of molecules. The following sections briefly discuss the expected differences in the spectroscopic signatures of dichlorobenzophenone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise substitution pattern of the chlorine atoms on the aromatic rings. The chemical shifts and coupling patterns of the aromatic protons in ¹H NMR, and the chemical shifts of the carbons in ¹³C NMR, will be unique for each isomer due to the different electronic environments created by the chlorine atoms.
For instance, in the ¹³C NMR spectrum of 4,4'-dichlorobenzophenone, due to symmetry, fewer signals would be expected compared to an unsymmetrical isomer like 2,4'-dichlorobenzophenone. The specific chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the carbonyl group.
Infrared (IR) Spectroscopy
The IR spectra of dichlorobenzophenone isomers are expected to show characteristic absorption bands for the carbonyl group (C=O) stretch, typically in the region of 1650-1680 cm⁻¹. The exact position of this band can be influenced by the position of the chlorine substituents. Additionally, the C-Cl stretching vibrations and the out-of-plane C-H bending vibrations of the aromatic rings will provide a unique fingerprint for each isomer.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectra of dichlorobenzophenone isomers are characterized by electronic transitions within the aromatic rings and the carbonyl group. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the substitution pattern. Generally, benzophenones exhibit a strong π→π* transition at shorter wavelengths and a weaker, longer-wavelength n→π* transition. The position of the chlorine atoms can cause shifts in these absorption maxima.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comparative analysis of the physicochemical properties of dichlorobenzophenone isomers.
References
- 1. 2,6-Dichloroacetophenone [webbook.nist.gov]
- 2. 2,3-DICHLORONITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4,4 -Dichlorobenzophenone 99 90-98-2 [sigmaaldrich.com]
- 5. 2,6-DICHLOROBENZOPHENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Catalysts in the Synthesis of 2-Amino-2',5'-dichlorobenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Amino-2',5'-dichlorobenzophenone and its derivatives is a critical step in the development of various pharmaceuticals. The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of different catalysts employed in the key synthetic steps, supported by experimental data from various studies.
Data Presentation: Catalyst Performance in Synthesis
The synthesis of this compound is typically a multi-step process. A common route involves the Friedel-Crafts acylation to form a benzophenone intermediate, followed by the introduction of the amino group, often via the reduction of a nitro group. The following tables summarize the performance of various catalysts in these key stages.
Table 1: Efficacy of Lewis Acid Catalysts in Friedel-Crafts Acylation for Dichlorobenzophenone Synthesis
The Friedel-Crafts acylation of 1,4-dichlorobenzene with an appropriate benzoyl chloride derivative is a crucial step. The choice of Lewis acid catalyst significantly impacts the yield and isomeric purity of the resulting dichlorobenzophenone precursor.
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Aluminum chloride (AlCl₃) | 1,4-dichlorobenzene, 2-toluoyl chloride | 1,4-dichlorobenzene | 170 | 3.5 | 59 (isolated) | [1] |
| Aluminum chloride (AlCl₃) | 1,4-dichlorobenzene, benzoyl chloride | Toluene | Not specified | Not specified | 80 (isolated), 97 (GC) | [1] |
| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | Anisole, Acetic anhydride | TAAILs | 60 | 4-72 | 65-94 | [2] |
| Zinc oxide (ZnO) | Anisole, Benzoyl chloride | Solvent-free | Room Temp. | Not specified | High | [3] |
| Ytterbium triflate (Yb(OTf)₃) | Substituted benzenes | Not specified | Not specified | Not specified | up to 93 | [3] |
| Copper(II) triflate (Cu(OTf)₂) | Anisole, Benzoyl chloride | [bmim][BF₄] | Not specified | 1 | Quantitative | [3] |
Note: The data in this table is collated from different studies, and direct comparison should be made with caution as reaction conditions vary.
Table 2: Efficacy of Catalysts for Nitro Group Reduction
The introduction of the amino group is often achieved by the reduction of a nitro-substituted dichlorobenzophenone intermediate.
| Catalyst | Substrate | Reducing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Palladium on Carbon (Pd/C) | 2-Amino-2'-chloro-5-nitrobenzophenone | H₂ | Not specified | Catalytic hydrogenation | Not specified (stated as a method) | [4] |
| Sodium Bisulfite (NaHSO₃) | General nitro compounds | - | DMSO | 50°C | Quantitative (for many compounds) | [5] |
Experimental Protocols
Friedel-Crafts Acylation using Aluminum Chloride
This protocol is based on the high-yield synthesis of 2,5-dichlorobenzophenone.
Materials:
-
1,4-dichlorobenzene
-
Benzoyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Toluene
-
Ice
-
Water
-
Aqueous sodium bicarbonate
-
Hexane
Procedure:
-
A mixture of 2-toluoyl chloride (0.17 mol) and aluminum chloride (0.45 mol) in 1,4-dichlorobenzene (0.82 mol) is heated at 170°C for 3.5 hours.[1]
-
Alternatively, for a higher yield synthesis of the parent 2,5-dichlorobenzophenone, benzoyl chloride is added to a mixture of AlCl₃ and 1,4-dichlorobenzene.[1]
-
After the reaction is complete, the mixture is cooled and poured into a well-stirred mixture of ice and water.[1]
-
The organic solid is collected by filtration and dissolved in toluene.[1]
-
The toluene solution is washed with aqueous sodium bicarbonate and dried.[1]
-
Toluene is removed by distillation, and the pure 2,5-dichlorobenzophenone is isolated by recrystallization from hexane and toluene.[1]
Catalytic Hydrogenation for Nitro Group Reduction
This is a general method for the reduction of a nitro group to an amino group.
Materials:
-
Nitro-substituted dichlorobenzophenone precursor
-
Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)
-
Hydrogen gas (H₂)
-
Solvent (e.g., Ethanol, Ethyl acetate)
Procedure:
-
The nitro-substituted dichlorobenzophenone is dissolved in a suitable solvent in a hydrogenation vessel.
-
A catalytic amount of Pd/C is added to the solution.
-
The vessel is flushed with nitrogen and then filled with hydrogen gas to the desired pressure.
-
The mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
The reaction is monitored by TLC or GC-MS to confirm the disappearance of the starting material.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is evaporated under reduced pressure to yield the this compound derivative.[4]
Visualizations
General Synthetic Workflow
The following diagram illustrates a common two-step synthetic route to this compound derivatives.
Caption: A typical two-step synthesis of this compound derivatives.
Logical Comparison of Catalyst Types
This diagram provides a logical overview of the catalyst types and their general characteristics for the synthesis.
References
- 1. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]
- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. 2-Amino-2'-chloro-5-nitrobenzophenone | 2011-66-7 | Benchchem [benchchem.com]
- 5. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2-Amino-2',5'-dichlorobenzophenone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-2',5'-dichlorobenzophenone (CAS No. 2958-36-3), a chemical intermediate used in the synthesis of various compounds. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation.[1] It is also harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, meticulous handling and disposal are paramount.
Hazard Classification and Safety Summary
A summary of the key hazard information for this compound is provided in the table below. This information is derived from globally harmonized system (GHS) classifications and safety data sheets (SDS).
| Hazard Category | GHS Classification | Key Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin or if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] Wear protective gloves. Wash skin thoroughly after handling. |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1] Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | May cause respiratory irritation.[1] Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
Operational Protocol for Disposal
The primary and recommended method for the disposal of this compound is to transfer it to a licensed hazardous waste disposal company.[1] Laboratories are responsible for the correct identification, segregation, and packaging of this chemical waste.[1][2]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] If there is a risk of generating dust, a NIOSH-approved N95 dust mask or equivalent respirator should be used.[3]
-
Waste Segregation: this compound is a halogenated organic solid . It must be segregated from non-halogenated organic waste, aqueous waste, and other incompatible materials.[4][5]
-
Do not mix with acids, strong oxidizing agents, or strong reducing agents.[1]
-
Collect in a designated, properly labeled waste container for halogenated solids.
-
-
Container Selection and Labeling:
-
Use a suitable, sealable, and compatible container for solid chemical waste. A wide-mouth plastic or glass container with a secure screw-top lid is recommended.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number "2958-36-3".
-
Affix any additional labels required by your institution's environmental health and safety (EHS) department.
-
-
Waste Accumulation:
-
Arranging for Disposal:
-
Once the container is full (do not exceed 90% capacity) or ready for pickup, contact your institution's EHS department to arrange for collection by a licensed hazardous waste contractor.[7]
-
Follow all institutional procedures for waste pickup requests.
-
Spill Cleanup:
In the event of a spill, evacuate the area if necessary. Wearing appropriate PPE, carefully sweep up the solid material and place it into the designated hazardous waste container.[1][8] Avoid generating dust. Clean the spill area with a suitable solvent (such as methanol, as the substance is soluble in it[3]), and dispose of all cleanup materials (e.g., absorbent pads, contaminated gloves) as halogenated solid waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
It is the responsibility of the chemical waste generator to ensure that all discarded chemicals are properly classified and disposed of in accordance with local, regional, and national regulations.[1][2] Always consult your institution's specific chemical hygiene and waste disposal plans.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-アミノ-2′,5-ジクロロベンゾフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. bucknell.edu [bucknell.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ethz.ch [ethz.ch]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Amino-2',5'-dichlorobenzophenone
This guide provides crucial safety and logistical information for handling 2-Amino-2',5'-dichlorobenzophenone (CAS No: 2958-36-3), a compound utilized in the synthesis of benzodiazepines.[1] Adherence to these protocols is vital for the safety of all laboratory personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[2] It is known to cause skin and eye irritation and may lead to respiratory irritation.[2][3] The substance is also harmful if ingested, inhaled, or comes into contact with skin.[2]
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
This data is compiled from multiple safety data sheets.[2][3]
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Recommended Equipment | Standards |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | NIOSH (US) or EN 166 (EU) approved.[3][4] |
| Skin Protection | Impervious gloves and appropriate protective clothing to prevent skin exposure. | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4] |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[4][5] Do not breathe in the dust.[2]
-
Dust Minimization: Minimize the generation and accumulation of dust.[4]
-
Hygiene: Wash hands thoroughly after handling the substance.[2][6] Do not eat, drink, or smoke in the work area.[2][6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5]
Disposal Plan:
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]
-
Regulatory Compliance: Consult and adhere to all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[2]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[2][3] Do not let the product enter drains.[3]
Emergency Procedures
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air.[3][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[7]
-
Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][6] If skin irritation occurs, get medical advice.[3]
-
Eye Contact: If the substance enters the eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and consult a physician.[6]
-
Ingestion: If swallowed, rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[2]
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Amino-2',5-dichlorobenzophenone(2958-36-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. OEM 2-Amino-2′, 5-dichlorobenzophenone Manufacturer and Supplier | Jingye [jingyepharma.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
